2-(Quinolin-8-YL)acetaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-8-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQUEYCXLBJMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CC=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627123 | |
| Record name | (Quinolin-8-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191228-36-1 | |
| Record name | (Quinolin-8-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Quinolin 8 Yl Acetaldehyde
Classical and Modified Approaches for Quinoline-Acetaldehyde Moiety Formation
The formation of the quinoline-acetaldehyde structure hinges on established named reactions that have been adapted for specific substitution patterns. These include the Friedländer condensation for building the quinoline (B57606) ring system, Vilsmeier-Haack formylation for introducing a carbonyl group, and analogues of Friedel-Crafts reactions for carbon-carbon bond formation.
Friedländer-Type Condensation Reactions
The Friedländer synthesis is a fundamental and straightforward method for constructing quinoline rings. It involves the acid- or base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, followed by a cyclodehydration reaction. wikipedia.orgorganic-chemistry.orgscbt.com To synthesize a precursor for 2-(quinolin-8-yl)acetaldehyde, this reaction must be designed to yield an 8-substituted quinoline with a side chain that can be converted to the acetaldehyde (B116499) group.
A plausible pathway involves the reaction of an appropriately substituted 2-aminobenzaldehyde with a three-carbon carbonyl compound, such as 3-hydroxypropanal or its protected equivalent. This would theoretically yield 2-(quinolin-8-yl)ethanol, a direct precursor to the target aldehyde.
Adaptations with Modified o-Amino Aryl Aldehyde Precursors
The success of the Friedländer synthesis is often dependent on the availability of the starting 2-aminoaryl carbonyl compound. jk-sci.com To overcome limitations in precursor availability, modified approaches have been developed. One such strategy involves the in situ reduction of o-nitroarylcarbaldehydes to the corresponding o-aminoarylcarbaldehydes, which then immediately undergo the Friedländer condensation with an active methylene (B1212753) compound present in the same pot. This one-pot method avoids the isolation of the often-unstable amino-aldehyde intermediate.
Another significant modification is the use of 2-aminobenzyl alcohols instead of aldehydes or ketones. In this variation, the alcohol is oxidized to the corresponding aldehyde in situ under the reaction conditions, which then proceeds through the classical Friedländer pathway. masterorganicchemistry.com For the synthesis of an 8-substituted quinoline, a suitably substituted 2-aminobenzyl alcohol would be the required precursor.
Catalytic Systems for Enhanced Regioselectivity and Yield
The traditional Friedländer reaction often requires harsh conditions, such as high temperatures and strong acids or bases, which can lead to lower yields. wikipedia.org Modern methodologies employ a wide range of catalytic systems to promote the reaction under milder conditions and improve yields. These catalysts include Brønsted acids, Lewis acids, bases, and various heterogeneous catalysts. organic-chemistry.orgjk-sci.com A significant challenge, especially with unsymmetrical ketones, is controlling the regioselectivity of the condensation. wikipedia.org The choice of catalyst can be critical in directing the cyclization to achieve the desired substitution pattern. For instance, the use of novel amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been shown to provide high regioselectivity in the synthesis of 2-substituted quinolines. alfa-chemistry.com
| Catalyst Type | Examples | Typical Conditions | Reference |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid | Solvent-free or in solvents like ethanol, often with heating or microwave irradiation. | organic-chemistry.orgorganic-chemistry.org |
| Lewis Acids | Iodine, Neodymium(III) nitrate, CeCl₃·7H₂O | Often used in catalytic amounts under mild or solvent-free conditions. | organic-chemistry.org |
| Bases | Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu) | Typically in aqueous or alcoholic solutions, often requiring reflux. | wikipedia.orgscbt.com |
| Heterogeneous | Amberlyst-15, Nafion, Zeolites, Clay | Allows for easier catalyst recovery and purification; conditions vary. | wikipedia.org |
| Amine Catalysts | Pyrrolidine derivatives (e.g., TABO) | Used to enhance regioselectivity with unmodified methyl ketones. | alfa-chemistry.com |
Post-Cyclization Oxidation Strategies for Aldehyde Generation
A key strategy for synthesizing this compound via the Friedländer reaction involves creating a stable precursor, such as 2-(quinolin-8-yl)ethanol, which can then be oxidized to the target aldehyde in a separate step. This approach avoids the direct use of potentially unstable acetaldehyde precursors in the initial condensation. The oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis, with several mild and selective reagents available that prevent over-oxidation to the carboxylic acid. chemistrysteps.comlibretexts.orgcompoundchem.com
Commonly used methods for this selective oxidation include:
Swern Oxidation : This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C), followed by the addition of a hindered organic base like triethylamine. chemistrysteps.comwikipedia.orgbyjus.com It is known for its mild conditions and high yields. alfa-chemistry.comadichemistry.com
Dess-Martin Periodinane (DMP) Oxidation : This reaction employs a hypervalent iodine reagent, the Dess-Martin periodinane, to oxidize primary alcohols to aldehydes efficiently at room temperature. libretexts.org It is valued for its operational simplicity, neutral pH conditions, and tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.orgpitt.edu
| Oxidation Method | Reagents | Typical Conditions | Key Features |
| Swern Oxidation | 1. (COCl)₂ , DMSO2. Primary Alcohol3. Et₃N | CH₂Cl₂, -78 °C to room temp. | Mild conditions, avoids heavy metals, requires low temperatures. chemistrysteps.comwikipedia.org |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Neutral pH, high chemoselectivity, short reaction times. wikipedia.orgorganic-chemistry.org |
Vilsmeier-Haack Formylation Coupled with Subsequent Transformations
The Vilsmeier-Haack reaction is a powerful method for the formylation (introduction of a -CHO group) of electron-rich aromatic and heteroaromatic compounds. libretexts.orgwikipedia.org The reagent is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). adichemistry.comsynarchive.com While direct formylation of an existing side-chain at the 8-position of quinoline is not a typical application, this reaction can be used to synthesize quinoline-8-carbaldehyde from an activated quinoline precursor, such as 8-hydroxyquinoline (B1678124). organic-chemistry.org
Once quinoline-8-carbaldehyde is obtained, it can be converted to this compound through a one-carbon homologation sequence. This involves extending the carbon chain by one atom. Two classical methods for this transformation are:
Wittig Reaction : The aldehyde is first reacted with a phosphonium (B103445) ylide, such as methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃), to form an enol ether. Subsequent hydrolysis of the enol ether under acidic conditions yields the desired acetaldehyde. The Wittig reaction is a versatile method for converting carbonyls into alkenes. organic-chemistry.orgwikipedia.orglibretexts.org
Corey-Fuchs Reaction : This two-step procedure first converts the aldehyde into a 1,1-dibromoalkene using triphenylphosphine and carbon tetrabromide. wikipedia.org Treatment of the dibromoalkene with a strong base like n-butyllithium generates a lithium acetylide, which can then be hydrolyzed to form a terminal alkyne. synarchive.comalfa-chemistry.comchem-station.com Subsequent hydration of the alkyne would yield the target acetaldehyde.
Friedel-Crafts Alkylation Analogues
Direct Friedel-Crafts alkylation or acylation on the quinoline ring is generally challenging. tcichemicals.com The nitrogen atom in the quinoline ring is a Lewis base that readily complexes with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. tcichemicals.comudel.edu This complexation deactivates the aromatic system towards electrophilic substitution.
Despite this limitation, intramolecular Friedel-Crafts acylation reactions are known to be effective for the synthesis of fused quinoline systems. wikipedia.orgalfa-chemistry.com Furthermore, modern catalytic systems have been developed that act as analogues to the classical Friedel-Crafts reaction. For instance, a Cu(0)-catalyzed [3+2+1] annulation strategy between anthranils and phenylacetaldehydes has been developed for the synthesis of 8-acylquinolines. mdpi.comsigmaaldrich.com This method provides a direct route to introduce a carbonyl-containing side chain at the 8-position, which could then be further manipulated. For example, an 8-acetylquinoline, synthesized via such a method, could potentially be converted to this compound through reactions like the Willgerodt-Kindler reaction followed by hydrolysis, or via α-halogenation and subsequent hydrolysis.
Condensation Reactions Utilizing Acetaldehyde Precursors
The Friedländer annulation stands as a foundational method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organicreactions.orgwikipedia.org In the context of this compound, a direct synthesis would ideally involve the condensation of 2-aminobenzaldehyde with a suitable acetaldehyde precursor. However, the high reactivity and tendency of acetaldehyde to self-condense under both acidic and basic conditions present significant challenges. organicreactions.orgwikipedia.org
A plausible approach involves a modified Friedländer synthesis where 8-aminoquinoline is reacted with a protected acetaldehyde equivalent, such as an enol ether or an acetal, which can later be hydrolyzed to reveal the aldehyde functionality. This strategy circumvents the issues associated with the direct use of acetaldehyde.
Table 1: Hypothetical Friedländer-type Synthesis of a this compound Precursor
| Entry | 8-Aminoquinoline Derivative | Acetaldehyde Precursor | Catalyst | Solvent | Temperature (°C) | Plausible Product |
| 1 | 8-Aminoquinoline | 2,2-diethoxyacetaldehyde | p-Toluenesulfonic acid | Toluene | 110 | 8-(2,2-diethoxyethyl)quinoline |
| 2 | 8-Aminoquinoline | Ethyl vinyl ether | Lewis Acid (e.g., BF₃·OEt₂) | Dichloromethane | 0 to rt | Adduct for cyclization |
Another strategy involves the conversion of a pre-existing group on the quinoline ring. For instance, the Wittig reaction on quinoline-8-carbaldehyde with an appropriate phosphorane, followed by ozonolysis or dihydroxylation and oxidative cleavage, could yield the desired acetaldehyde. Quinoline-8-carbaldehyde itself is a versatile building block in pharmaceutical research, offering a reactive site for various transformations. nbinno.comfigshare.com
Advanced Synthetic Protocols for Targeted Synthesis
Modern synthetic chemistry offers several advanced protocols that enhance efficiency, atom economy, and stereochemical control. These methods are highly applicable to the synthesis of complex molecules like this compound.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. rsc.org A potential MCR strategy for a precursor to this compound could involve a variation of the Povarov reaction. This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be oxidized to quinolines. iipseries.org
By employing an 8-substituted aniline, an appropriate aldehyde, and a vinyl ether as the alkene component, a substituted quinoline could be constructed in a single pot. The resulting alkoxyethyl side chain could then be converted to the acetaldehyde group. The versatility of MCRs allows for the rapid generation of diverse quinoline scaffolds. rsc.org
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. scienceopen.comresearchgate.net For the synthesis of an enantiomerically enriched form of this compound, an organocatalytic approach could be employed. One hypothetical route involves the asymmetric Michael addition of a nucleophile to a quinoline-substituted α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine (e.g., a prolinol derivative). Subsequent transformation of the resulting functionalized aldehyde would lead to the desired chiral product.
This approach leverages the ability of chiral organocatalysts to create stereogenic centers with high enantioselectivity. scienceopen.comresearchgate.net
Table 2: Plausible Organocatalytic Approach to a Chiral Precursor
| Entry | Substrate | Nucleophile | Organocatalyst | Additive | Solvent | Expected Outcome |
| 1 | (E)-3-(Quinolin-8-yl)acrylaldehyde | Nitromethane | (S)-Diphenylprolinol silyl ether | Acid | Toluene | Enantioenriched nitro-aldehyde |
| 2 | (E)-3-(Quinolin-8-yl)acrylaldehyde | Diethyl malonate | Chiral squaramide | Base | Dichloromethane | Enantioenriched malonate-aldehyde |
Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy to obtain enantiomerically pure compounds from a racemic mixture with a theoretical yield of 100%. nih.govacs.org This technique combines an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.orgnih.govresearchgate.net
For a chiral precursor to this compound, such as a racemic secondary alcohol, a DKR process could be employed. A lipase, such as Candida antarctica lipase B (CALB), could selectively acylate one enantiomer of the alcohol. organic-chemistry.org Simultaneously, a metal catalyst (e.g., a ruthenium complex) would racemize the remaining unreacted alcohol enantiomer, allowing for complete conversion to a single enantiomer of the acylated product. nih.govnih.gov Subsequent deacylation and oxidation would provide the enantiopure aldehyde.
One-pot reactions, which combine multiple synthetic steps in a single reaction vessel, significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing waste. iitb.ac.iningentaconnect.combohrium.comacs.orgnih.gov A one-pot synthesis of a this compound precursor could be designed based on a modified Friedländer synthesis. For example, the in-situ reduction of an 8-substituted-2-nitrobenzaldehyde to the corresponding amine, followed by condensation with an acetaldehyde equivalent without isolation of the intermediate amine, would constitute an efficient one-pot process. ingentaconnect.com
Graphene oxide has been demonstrated as an effective carbocatalyst for one-pot Friedländer synthesis, offering advantages such as high product yield and catalyst recyclability. ingentaconnect.com
Optimization of Reaction Conditions and Process Parameters
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and by-product formation. For the synthesis of quinoline derivatives, several parameters can be tuned.
Catalyst Selection: The choice of catalyst, whether acidic, basic, or a transition metal complex, can significantly influence the reaction rate and selectivity. For Friedländer-type reactions, catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids have been employed. wikipedia.org Nanocatalysts and ionic liquids are also emerging as efficient and recyclable options. nih.govnih.gov
Temperature and Reaction Time: These parameters are interdependent and need to be carefully controlled. Higher temperatures generally lead to faster reaction rates but may also promote the formation of undesired by-products. Microwave-assisted synthesis has been shown to significantly reduce reaction times for Friedländer quinoline synthesis. nih.gov
Table 3: General Optimization Parameters for Quinoline Synthesis
| Parameter | Conditions Explored | Typical Optimal Range | Rationale |
| Catalyst | Brønsted acids, Lewis acids, solid-supported catalysts, nanocatalysts | 5-20 mol% | To facilitate condensation and cyclization while minimizing side reactions. wikipedia.orgnih.gov |
| Solvent | Toluene, Ethanol, DMF, Water, Solvent-free | Varies with catalyst and reactants | To ensure solubility and promote the desired reaction pathway. ingentaconnect.combohrium.comjocpr.com |
| Temperature | Room temperature to 150°C | 80-120°C | To provide sufficient energy for reaction while controlling selectivity. nih.gov |
| Reaction Time | 1 to 24 hours | 2-6 hours (conventional), 5-30 min (microwave) | To achieve complete conversion without significant degradation of product. nih.gov |
By systematically varying these parameters, an optimized protocol for the synthesis of this compound or its precursors can be developed, ensuring high efficiency and product quality.
Catalyst Selection and Loading Effects
The choice of catalyst is pivotal in directing the outcome of quinoline synthesis. A variety of catalysts, including Lewis acids and transition metals, have been effectively employed. For the synthesis of 8-acylquinolines, a close structural precursor to this compound, a copper-catalyzed [3+2+1] annulation strategy has proven effective. This reaction utilizes anthranils and phenylacetaldehydes under mild conditions. mdpi.com The system often employs a dual-catalyst approach, where Cu(0) is mediated by AgOTf, with dioxygen serving as the terminal oxidant. mdpi.com
The catalyst loading, or the amount of catalyst used relative to the reactants, is a critical parameter that can significantly influence reaction efficiency. While specific studies on catalyst loading for the direct synthesis of this compound are not available, general principles from related preparations indicate that an optimal loading is necessary to balance reaction rate and cost. In some catalytic systems, reducing the catalyst loading from optimal levels can result in significantly diminished yields. nih.gov
| Catalyst System | Reactants | Product Type | Key Features | Yield |
|---|---|---|---|---|
| Cu(0) / AgOTf | Anthranils and Phenylacetaldehydes | 8-Acylquinolines | Mild conditions, uses dioxygen as oxidant. mdpi.com | High |
| ZnCl2/Ni-USY-acid | Aniline and C1-C4 Alcohols | Quinolines | Heterogeneous catalyst, gas-phase reaction. rsc.org | 42-80% |
| p-Toluenesulfonic acid | 2-Aminoaryl ketones and α-Methylene ketones | Polysubstituted Quinolines | Can be used under solvent-free conditions. organic-chemistry.orgalfa-chemistry.com | High |
| Ionic Liquid ([Hbim]BF₄) | 2-Aminoaryl ketones and Carbonyl compounds | Polysubstituted Quinolines | Acts as both catalyst and solvent. nih.gov | up to 93% |
Influence of Solvent Systems on Reaction Outcome
The solvent system plays a crucial role in the synthesis of quinolines, affecting reaction rates, yields, and sometimes the reaction pathway itself. Research into quinoline synthesis shows a strong solvent dependency. For instance, in a zirconocene-catalyzed pathway, aprotic polar solvents like DMF were found to be beneficial, affording yields as high as 92%, whereas protic solvents such as ethanol were detrimental to the reaction, yielding only 17% of the desired product. rsc.org This inhibition in protic solvents may be due to complexation with the catalyst. rsc.org
In other approaches, such as certain Friedländer syntheses, acetic acid is employed not just as a catalyst but also as the solvent, proving highly effective, especially under microwave irradiation. researchgate.netnih.gov Hexafluoroisopropanol is another solvent that has been shown to play an important role in copper-catalyzed quinoline syntheses. nih.govscispace.com The move towards greener chemistry has also led to the development of reactions in environmentally benign solvents like water or polyethylene glycol (PEG). tandfonline.comnih.govorganic-chemistry.org
| Solvent | Catalyst/Method | Temperature | Time | Yield |
|---|---|---|---|---|
| DMF | Cp2ZrCl2 / I2 | Room Temp. | 6h | 92% rsc.org |
| Ethanol | Cp2ZrCl2 / I2 | Room Temp. | 6h | 17% rsc.org |
| Water (Catalyst-Free) | Friedländer Reaction | 70°C | 3h | 97% organic-chemistry.org |
| Acetic Acid | Microwave-Assisted Friedländer | 160°C | 5 min | Excellent researchgate.netnih.gov |
| Solvent-Free | Ionic Liquid ([bmim]HSO4) | Not Specified | Short | High nih.gov |
Temperature and Pressure Regimes in Synthetic Pathways
Temperature is a critical parameter that directly influences the rate of reaction. Traditional methods for quinoline synthesis often require high temperatures and prolonged heating under reflux. nih.gov However, modern techniques have focused on achieving high yields under milder conditions and in shorter time frames.
For example, the Friedländer synthesis, when conducted under solvent-free conditions with an ionic liquid catalyst, can proceed efficiently at temperatures ranging from 50 °C to 100 °C, yielding the product in as little as 15-30 minutes. nih.gov The advent of microwave-assisted synthesis has further revolutionized temperature and time management. In a microwave-assisted Friedländer reaction using acetic acid, optimal yields were obtained with a reaction time of just 5 to 10 minutes at a temperature of 160 °C. researchgate.net This represents a significant improvement over conventional heating methods, which may require several hours or even days to achieve comparable results. researchgate.netnih.gov Most of these syntheses are conducted at atmospheric pressure.
Strategies for Functional Group Protection and Selectivity
The aldehyde functional group in this compound is susceptible to a variety of reactions, including oxidation, reduction, and nucleophilic attack. Therefore, in a multi-step synthesis, it may be necessary to protect this group to ensure chemoselectivity. wikipedia.org The most common strategy for protecting aldehydes is to convert them into acetals. wikipedia.orgjove.comtotal-synthesis.com
Acetals are formed by reacting the aldehyde with two equivalents of an alcohol (or one equivalent of a diol, like ethylene (B1197577) glycol, to form a cyclic acetal) under acidic conditions. wikipedia.org The resulting acetal is stable to bases, organometallic reagents, hydrides, and many oxidizing agents, effectively masking the reactivity of the original carbonyl group. jove.comtotal-synthesis.com This allows for chemical transformations to be performed on other parts of the molecule without affecting the aldehyde. The aldehyde can be easily regenerated by simple hydrolysis with a mild aqueous acid. jove.com This strategy is exemplified in some quinoline syntheses where precursors like acrolein diethyl acetal are used, introducing the three-carbon chain with the aldehyde functionality already in a protected form. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like quinolines. ijpsjournal.com
Development of Solvent-Free Reaction Environments
One of the cornerstones of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully developed for quinoline synthesis, most notably for the Friedländer reaction. jocpr.com These reactions are often facilitated by the use of solid-supported catalysts or reusable ionic liquids that can sometimes act as both the catalyst and the reaction medium. nih.govnih.gov
For example, the Friedländer synthesis has been performed under solvent-free conditions using catalysts such as silica (B1680970) sulfuric acid, p-toluenesulfonic acid, and various Brønsted acidic ionic liquids. organic-chemistry.orgnih.govnih.gov These methods offer significant advantages, including reduced waste, simplified work-up procedures, and often shorter reaction times and higher yields. nih.gov
| Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| [C4(mim)2-2Br−-2H2SO4] | 50°C | 15 min | 90% nih.gov |
| [ImBu-SO3H] | 50°C | 30 min | 92% nih.gov |
| Fe3O4@SiO2/ZnCl2 | 60°C | 2h | 95% nih.gov |
| [Hbim]BF₄ | 100°C | 3-6h | 93% nih.gov |
| Polymer-supported Sulfonic Acid | High | Short | Excellent nih.gov |
Application of Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often improved product purity compared to conventional heating methods. ijpsjournal.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to significant rate enhancements. rsc.org
The Friedländer synthesis of quinolines has been shown to be particularly amenable to microwave assistance. In one study, the average yield for a library of 8-hydroxyquinolines increased from 34% under conventional oil-bath heating to 72% with microwave irradiation. rsc.org In another instance, the reaction time was reduced from several days to just 5 minutes. researchgate.netnih.gov These protocols are often combined with other green principles, such as using solvent-free conditions or environmentally benign solvents, to create highly efficient and sustainable synthetic routes. nih.govresearchgate.net
| Reaction | Heating Method | Conditions | Time | Yield |
|---|---|---|---|---|
| Friedländer Synthesis of 8-Hydroxyquinolines rsc.org | Conventional (Oil Bath) | Ethanol, Reflux | Not Specified | 34% (average) |
| Microwave | Ethanol, 130°C | 30-40 min | 72% (average) | |
| Friedländer Synthesis researchgate.netnih.gov | Conventional | Organic Solvent, Acetic Acid | Several Days | Very Poor |
| Microwave | Neat Acetic Acid, 160°C | 5 min | Excellent | |
| Friedländer Synthesis researchgate.net | Microwave | Neat, HCl (cat.), 400W | 1.5 min | 64% |
Design of Recyclable and Sustainable Catalytic Systems
The design of recyclable and sustainable catalytic systems for the synthesis of this compound can be approached through several key strategies, each tailored to the specific reaction pathway. These strategies primarily focus on the heterogenization of homogeneous catalysts or the use of biphasic systems to enable straightforward catalyst recovery and reuse.
Heterogeneous Catalysis for the Oxidation of 2-(Quinolin-8-YL)ethanol:
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The use of heterogeneous catalysts in this context offers significant advantages in terms of catalyst recyclability. For the conversion of 2-(quinolin-8-yl)ethanol to this compound, catalysts based on abundant and less toxic metals such as copper are of particular interest.
Recent research has demonstrated the efficacy of copper-based catalysts for the aerobic oxidation of alcohols. These systems utilize molecular oxygen, a green oxidant, with water as the only byproduct. To render these catalysts recyclable, they can be immobilized on solid supports such as silica, alumina (B75360), or zeolites. The porous nature of these supports provides a high surface area for the active catalytic sites, while their insolubility allows for simple filtration to recover the catalyst after the reaction.
For instance, copper complexes can be anchored to a solid matrix through covalent bonding or encapsulation. The choice of support and the method of immobilization can significantly influence the catalyst's activity, selectivity, and stability over repeated uses.
Below is a representative table illustrating the performance of a recyclable copper-based catalyst in the aerobic oxidation of a generic primary alcohol, which could be conceptually applied to 2-(quinolin-8-yl)ethanol.
| Catalyst System | Substrate | Oxidant | Solvent | Conversion (%) | Selectivity to Aldehyde (%) | Recycling Run | Yield after Recycling (%) |
| Cu-Bisisoquinoline on Ionic Liquid Support | Benzyl Alcohol | O₂ | [bmim]PF₆ | >99 | >98 | 1 | >99 |
| 2 | >99 | ||||||
| 3 | 98 | ||||||
| 4 | 97 | ||||||
| 5 | 95 |
This table is illustrative and based on data for analogous reactions; specific performance for 2-(quinolin-8-yl)ethanol would require experimental validation.
Aqueous Biphasic Catalysis for the Hydroformylation of 8-Vinylquinoline:
Hydroformylation of olefins is a powerful method for the synthesis of aldehydes. The use of homogeneous rhodium catalysts is well-established; however, their separation from the product remains a challenge. Aqueous biphasic catalysis offers an elegant solution to this problem. In this approach, a water-soluble rhodium catalyst is employed, and the reaction is carried out in a two-phase system consisting of water and an organic solvent containing the substrate. Upon completion of the reaction, the organic product phase can be easily separated from the aqueous catalyst phase, allowing for the recycling of the catalyst.
For the hydroformylation of 8-vinylquinoline to this compound, a rhodium catalyst functionalized with water-soluble ligands, such as sulfonated phosphines, could be utilized. The efficiency of such a system depends on the careful selection of the ligand to ensure high catalytic activity and prevent leaching of the rhodium into the organic phase. Supported aqueous phase catalysts, where the aqueous catalyst solution is immobilized on a porous solid support, represent a further refinement of this technique, combining the advantages of both homogeneous and heterogeneous catalysis. rsc.org
The following table demonstrates the potential recyclability of a rhodium-based catalyst in a biphasic system for the hydroformylation of a vinylarene, a substrate class similar to 8-vinylquinoline.
| Catalyst System | Substrate | Reaction Conditions | Conversion (%) | Selectivity to Aldehyde (%) | Recycling Run | Rhodium Leaching (ppm) |
| [Rh(acac)(CO)₂]/Sulfonated Xantphos | Styrene | 90°C, 20 bar CO/H₂ | 98 | 95 (branched) | 1 | < 1 |
| 2 | < 1 | |||||
| 3 | < 1 | |||||
| 4 | 1.2 | |||||
| 5 | 1.5 |
This table is illustrative and based on data for analogous reactions; specific performance and regioselectivity for 8-vinylquinoline would require experimental validation.
Recyclable Palladium Catalysts for the Wacker-Type Oxidation of 8-Vinylquinoline:
The Wacker-type oxidation of terminal olefins to aldehydes offers another synthetic route to this compound. This reaction is typically catalyzed by palladium complexes. To enhance the sustainability of this process, heterogeneous palladium catalysts can be designed. These catalysts often consist of palladium nanoparticles supported on materials like metal oxides (e.g., TiO₂, ZrO₂) or activated carbon.
The key to a successful recyclable heterogeneous Wacker-type oxidation system lies in the stability of the palladium nanoparticles against leaching and agglomeration under the reaction conditions. The choice of support and the method of nanoparticle deposition are crucial in this regard. Furthermore, the use of environmentally friendly oxidants, such as molecular oxygen or air, is a critical aspect of the sustainability of this process. Some palladium catalyst systems have been developed that can be recovered and reused, for example, by collecting and reusing the aqueous layer containing the catalyst after the reaction. rsc.org
The table below provides an example of the performance of a recyclable palladium catalyst in the Wacker-type oxidation of a vinylarene.
| Catalyst System | Substrate | Oxidant | Solvent | Conversion (%) | Selectivity to Aldehyde (%) | Recycling Run | Yield after Recycling (%) |
| PdCl₂/Fe(III) citrate | 1-Octene | O₂ (1 atm) | DME/H₂O | 95 | N/A (Ketone) | 1 | 95 |
| 2 | 93 | ||||||
| 3 | 91 | ||||||
| 4 | 88 |
This table is illustrative and based on data for analogous reactions; specific performance and selectivity for this compound would require experimental validation. Note that standard Wacker oxidation of terminal alkenes typically yields methyl ketones; achieving high selectivity for the aldehyde product from 8-vinylquinoline would require specialized catalytic systems.
Reactivity and Chemical Transformations of 2 Quinolin 8 Yl Acetaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group is one of the most versatile functional groups in organic chemistry, undergoing a wide array of transformations. Its reactivity stems from the polarized C=O bond and the acidity of the α-hydrogens.
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orgyoutube.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields an alcohol. libretexts.org
Strong, carbon-based nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) react readily with aldehydes to form new carbon-carbon bonds. masterorganicchemistry.commasterorganicchemistry.com The reaction of 2-(Quinolin-8-YL)acetaldehyde with these reagents is expected to produce secondary alcohols after an acidic workup. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with methylmagnesium bromide would yield 1-(Quinolin-8-yl)propan-2-ol.
The general mechanism involves the nucleophilic attack of the alkyl group from the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.commasterorganicchemistry.comyoutube.com
| Reagent | Formula | Expected Product |
|---|---|---|
| Methylmagnesium Bromide | CH₃MgBr | 1-(Quinolin-8-yl)propan-2-ol |
| Phenyllithium | C₆H₅Li | 1-Phenyl-2-(quinolin-8-yl)ethanol |
| n-Butyllithium | CH₃(CH₂)₃Li | 1-(Quinolin-8-yl)hexan-2-ol |
| Ethylmagnesium Iodide | CH₃CH₂MgI | 1-(Quinolin-8-yl)butan-2-ol |
Aldehydes are readily oxidized to form carboxylic acids, a reaction that distinguishes them from ketones which are generally resistant to oxidation. libretexts.org This transformation can be achieved using a variety of oxidizing agents. chemistrysteps.comyoutube.com
The oxidation of this compound would yield 2-(Quinolin-8-YL)acetic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium or potassium dichromate and sulfuric acid), and Tollens' reagent ([Ag(NH₃)₂]⁺). chemistrysteps.comlibretexts.org The Tollens' test, which produces a silver mirror upon reaction with an aldehyde, is a classic qualitative test for this functional group. libretexts.orgchemistrysteps.com
| Oxidizing Agent | Typical Conditions |
|---|---|
| Potassium Permanganate (KMnO₄) | Basic, followed by acid workup |
| Potassium Dichromate (K₂Cr₂O₇) | Aqueous H₂SO₄ |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone |
The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic synthesis. The reduction of this compound results in the formation of 2-(Quinolin-8-YL)ethanol.
Commonly used reducing agents for this purpose are metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org Sodium borohydride is a milder, more selective reagent often used in protic solvents like ethanol or methanol. Lithium aluminum hydride is a much stronger reducing agent that must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF), followed by a careful aqueous workup.
| Reducing Agent | Typical Solvent(s) |
|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) |
| Hydrogen (H₂) with Catalyst | Platinum (Pt), Palladium (Pd), Nickel (Ni) |
In the presence of an acid or base catalyst, aldehydes with α-hydrogens can undergo aldol (B89426) addition or condensation. wikipedia.orgsigmaaldrich.com The reaction involves the formation of an enolate ion (under basic conditions) or an enol (under acidic conditions), which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. masterorganicchemistry.com
The self-condensation of this compound would first produce a β-hydroxy aldehyde, 3-hydroxy-2-(quinolin-8-ylmethyl)-4-(quinolin-8-yl)butanal. Upon heating, this aldol addition product can undergo dehydration (loss of a water molecule) to form an α,β-unsaturated aldehyde, 2-(quinolin-8-ylmethyl)-4-(quinolin-8-yl)but-2-enal. masterorganicchemistry.comkhanacademy.org
Furthermore, this compound can participate in "crossed" aldol reactions with other carbonyl compounds. wikipedia.org For a synthetically useful outcome, the reaction is often designed where one partner has no α-hydrogens (e.g., benzaldehyde or formaldehyde) to prevent a mixture of products. wikipedia.orgadichemistry.com
| Reaction Partner | Catalyst | Expected Product Type |
|---|---|---|
| This compound | NaOH or H⁺ | Self-condensation product |
| Benzaldehyde | NaOH | Crossed aldol condensation product |
| Acetone | NaOH | Crossed aldol condensation product |
| Formaldehyde | NaOH | Crossed aldol addition product |
Aldehydes react with alcohols in the presence of an acid catalyst to form hemiacetals and subsequently acetals. libretexts.orgyoutube.com A hemiacetal contains both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon. libretexts.org With excess alcohol, the hemiacetal is converted to an acetal, which has two alkoxy groups on the same carbon. libretexts.org
This reaction is reversible and is often used to "protect" the aldehyde group during other chemical transformations, as acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. libretexts.orgacs.orgnih.gov Reaction with a diol, such as ethylene (B1197577) glycol, forms a stable cyclic acetal. For this compound, this would result in 2-(2-(quinolin-8-yl)ethyl)-1,3-dioxolane.
| Alcohol | Product Type | Expected Product Name |
|---|---|---|
| Methanol (CH₃OH) | Acetal | 8-(2,2-dimethoxyethyl)quinoline |
| Ethanol (CH₃CH₂OH) | Acetal | 8-(2,2-diethoxyethyl)quinoline |
| Ethylene Glycol (HOCH₂CH₂OH) | Cyclic Acetal | 2-(Quinolin-8-ylmethyl)-1,3-dioxolane |
Aldehydes react with primary amines (R-NH₂) to form imines, also known as Schiff bases. nih.gov This reaction typically requires acid catalysis and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.
The reaction of this compound with a primary amine would yield an N-substituted imine. Quinoline-containing Schiff bases are of significant interest in coordination chemistry as they can act as ligands, forming stable complexes with various metal ions. researchgate.netbendola.commdpi.com
| Primary Amine | Formula | Product Class |
|---|---|---|
| Aniline | C₆H₅NH₂ | N-Aryl Imine |
| Methylamine | CH₃NH₂ | N-Alkyl Imine |
| 8-Aminoquinoline | C₉H₈N₂ | Bis(quinoline) Imine |
| Hydroxylamine | NH₂OH | Oxime |
Reactivity of the Quinoline (B57606) Ring System
The quinoline structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, exhibits a complex reactivity profile. The pyridine ring is generally electron-deficient due to the electronegative nitrogen atom, while the benzene ring retains more classic aromatic character.
Electrophilic aromatic substitution (SEAr) on the quinoline ring is a challenging process due to the deactivating nature of the nitrogen atom. wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. wikipedia.org Furthermore, under the acidic conditions often required for these reactions, the quinoline nitrogen can be protonated, which further increases its electron-withdrawing effect and deactivates the ring system even more significantly. wikipedia.org
Consequently, electrophilic substitution reactions, such as nitration and halogenation, require harsh conditions and typically occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The primary positions for substitution are C5 and C8, as the intermediate carbocations at these positions are more stable. For this compound, the presence of the acetaldehyde (B116499) group at the 8-position would direct incoming electrophiles primarily to the 5- and 7-positions.
| Reaction Type | Typical Reagents | Preferred Position of Substitution | Notes |
| Nitration | HNO₃ / H₂SO₄ | C5 and C8 | Yields are often moderate due to harsh conditions. |
| Halogenation | Br₂ / AlCl₃ | C5 and C8 | Requires a Lewis acid catalyst. masterorganicchemistry.com |
| Sulfonation | Fuming H₂SO₄ | C5 and C8 | The reaction is often reversible. masterorganicchemistry.com |
This table represents the general reactivity of the quinoline core to electrophilic aromatic substitution.
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is particularly pronounced on the pyridine portion of the molecule. For SNAr reactions to occur, a good leaving group, such as a halide, must be present on the ring. wikipedia.orglibretexts.org The presence of electron-withdrawing groups can further activate the ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
In the quinoline system, nucleophilic attack preferentially occurs at the C2 and C4 positions, as the negative charge in the intermediate can be effectively delocalized onto the electronegative nitrogen atom. One classic example of this type of reaction on a related heterocycle is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine. wikipedia.org While this compound itself does not possess a leaving group for a typical SNAr reaction, its derivatives, such as a 2-chloro- or 4-chloro-8-acetaldehyde-quinoline, would be expected to readily undergo substitution with various nucleophiles.
The reduction of the quinoline ring is a key transformation for accessing saturated heterocyclic structures, which are valuable in medicinal chemistry. nih.gov This can be achieved through various dearomatization and hydrogenation strategies.
Catalytic Hydrogenation: This is a direct method for the complete or partial reduction of the quinoline ring. Asymmetric hydrogenation using chiral metal catalysts, such as η⁶-arene–N-tosylethylenediamine–Ru(II) complexes, can produce 1,2,3,4-tetrahydroquinolines with high enantioselectivity. acs.org The reaction typically proceeds via a stepwise transfer of a proton (H⁺) and a hydride (H⁻). acs.org
Transfer Hydrogenation: This method uses a hydrogen donor molecule in the presence of a catalyst. For instance, ammonia borane (H₃N·BH₃) has been used with cobalt catalysts for the partial transfer hydrogenation of quinolines. acs.orgnih.gov
Hydrosilylation and Hydroboration: These reactions offer alternatives to hydrogenation, often proceeding under milder conditions and allowing for partial reduction with excellent regioselectivity. nih.govnih.gov A method involving photoexcited quinolinium intermediates and silane reagents has been developed for the dearomative hydrosilylation of quinolines, yielding synthetically versatile allylic silanes. nih.gov
| Method | Catalyst / Reagents | Product Type | Key Features |
| Asymmetric Hydrogenation | Chiral Cationic Ru(II) complexes | 1,2,3,4-Tetrahydroquinolines | High enantioselectivity (>99% ee) and full conversion. acs.org |
| Transfer Hydrogenation | Cobalt-amido complex / H₃N·BH₃ | Hydrogenated N-heterocycles | Proceeds via proton/hydride transfer. acs.orgnih.gov |
| Reductive Dearomatization/Borylation | Fowler Reduction / B₂(pin)₂ / CuCl | 3-Boryl Tetrahydroquinolines | Good yields with high enantioselectivity (up to 98% ee). acs.org |
| HAT-Promoted Hydrosilylation | Photochemical conditions / Silane | C8-substituted Dihydroquinolines | Enables access to challenging saturated heterocycles. nih.gov |
This table summarizes selected modern strategies for the reduction and dearomatization of the quinoline ring system.
Cyclization and Rearrangement Reactions
The functional groups on the quinoline scaffold can participate in various cyclization and rearrangement reactions to build more complex molecular architectures.
Substituents on the quinoline ring can undergo intramolecular cyclization to form new fused ring systems. The acetaldehyde moiety in this compound is particularly primed for such reactions. For example, under acidic conditions (e.g., using a Lewis acid like BF₃·Et₂O), the aldehyde could generate an oxocarbenium ion. beilstein-journals.org This could be followed by an intramolecular Prins-type reaction if an appropriate nucleophilic moiety is present elsewhere on the molecule, or potentially an intramolecular Friedel-Crafts-type reaction where the activated side chain attacks the C7 position of the quinoline ring itself.
Research on related systems, such as N-(quinolin-8-yl)benzamide, has demonstrated palladium-catalyzed dual C-H acylations followed by intramolecular cyclization to access novel quinoline-substituted hydroxyl isoindolones. nih.gov This highlights the utility of the 8-position as a tether for constructing complex polycyclic systems.
The quinoline ring, despite its aromatic stability, can participate as a diene component in cycloaddition reactions, particularly under photochemical conditions. An energy-transfer mediated, highly regio- and diastereoselective intermolecular [4+2] dearomative cycloaddition reaction has been developed between bicyclic azaarenes, including quinolines, and various alkenes. nih.gov
In this process, the quinoline is activated by a Brønsted acid (like HFIP) or a Lewis acid (like BF₃·OEt₂) and a photosensitizer. nih.gov Upon irradiation, it undergoes a cycloaddition with an alkene across the 5,8-positions of the quinoline core, effectively breaking the aromaticity of the carbocyclic ring to form a new, three-dimensional polycyclic structure. This reaction provides a powerful method for rapidly increasing molecular complexity from flat aromatic precursors. nih.gov
| Reaction | Reactants | Conditions | Product | Selectivity |
| [4+2] Dearomative Cycloaddition | Quinoline, Alkene | Photosensitizer, Lewis/Brønsted Acid, Light | Polycyclic Heterocycle | High Regio- and Diastereoselectivity |
This table outlines the key aspects of the intermolecular photochemical cycloaddition of quinolines.
Catalytic Transformations Involving this compound
The strategic location of the nitrogen atom in the quinoline ring of this compound makes it an excellent substrate for directed catalytic reactions. This allows for precise chemical modifications that would be challenging to achieve through classical synthetic methods.
The nitrogen atom of the quinoline ring can chelate to a transition metal center, directing the catalyst to activate the C(sp³)–H bonds of the adjacent methylene (B1212753) group. This strategy has been extensively demonstrated with the closely related compound, 8-methylquinoline, and provides a strong precedent for the expected reactivity of this compound. In these transformations, a stable five-membered cyclometalated intermediate is formed, which is key to the subsequent coupling reaction. researchgate.netsemanticscholar.orgnih.gov
Various transition metals, including palladium, rhodium, and cobalt, have been shown to effectively catalyze the functionalization of the C(sp³)–H bonds of 8-methylquinoline. rsc.orgacs.orgrsc.orgbohrium.com These reactions typically involve the coupling of the activated methylene group with a range of partners such as aryl halides, olefins, and alkynes.
For instance, palladium-catalyzed arylation of the β-C(sp³)–H bonds in carboxylic acid derivatives has been achieved using 8-aminoquinoline as a directing auxiliary. nih.govnih.gov This approach highlights the capacity of the quinoline framework to facilitate C–H functionalization. Similarly, rhodium(III)-catalyzed arylation of 8-methylquinolines with arylsilanes has been demonstrated, offering an efficient route to C(sp³)–H monoarylation. bohrium.com It is anticipated that this compound would undergo analogous coupling reactions, providing a pathway to novel α-functionalized quinoline derivatives.
Table 1: Examples of Transition Metal-Catalyzed C(sp³)–H Functionalization of 8-Methylquinoline
| Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|
| [CpRhCl₂]₂ / AgNTf₂ | Arylsilanes | 8-(Arylmethyl)quinolines | bohrium.com |
| Pd(OAc)₂ | Aziridines | γ-Quinolinylpropylamines | rsc.org |
| [CpCo(CO)I₂] | Alkynes | 8-Alkenylquinolines | acs.org |
The aldehyde functional group in this compound is susceptible to activation by chiral secondary amine organocatalysts, such as proline and its derivatives. This activation proceeds through the formation of a nucleophilic enamine intermediate, which can then participate in various asymmetric transformations. This is a cornerstone of modern organocatalysis. nih.govsemanticscholar.orgresearchgate.net
A primary application of this strategy is the asymmetric aldol reaction. nih.govdoi.org In a potential reaction, the enamine derived from this compound and a chiral amine catalyst would react with an electrophilic carbonyl compound (e.g., an aromatic aldehyde or a ketone). The stereochemical outcome of the reaction is controlled by the chiral environment of the catalyst, leading to the formation of enantioenriched β-hydroxy aldehyde products. The bulky quinolin-8-yl substituent would likely play a significant role in the stereodifferentiation of the transition state.
While specific examples utilizing this compound are not extensively documented, the well-established precedent for organocatalytic cross-aldol reactions of acetaldehyde provides a reliable model for its expected behavior. doi.org This methodology opens a pathway to chiral building blocks incorporating the quinoline scaffold.
Derivatization Strategies for Structural Diversification
The aldehyde group is a versatile functional handle for a variety of classical organic transformations, allowing for the straightforward synthesis of diverse molecular architectures.
Chalcones, or α,β-unsaturated ketones, are traditionally synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an aldehyde and a ketone. saudijournals.comresearchpublish.comnih.gov In this context, this compound can serve as the aldehyde component, reacting with various enolizable ketones (e.g., acetophenone derivatives) to yield quinolinyl-substituted chalcone (B49325) analogs.
The general procedure involves treating a mixture of this compound and a selected ketone with a base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent. mdpi.commdpi.com The reaction proceeds through the formation of a ketone enolate, which nucleophilically attacks the aldehyde carbonyl, followed by dehydration to afford the conjugated enone system of the chalcone. This strategy allows for the systematic variation of the substituent on the ketone portion, enabling the creation of a library of related compounds for further study.
The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is a reliable and high-yielding method for derivatizing aldehydes. nih.gov For example, treatment of this compound with hydrazine hydrate (H₂NNH₂) or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent like ethanol typically leads to the spontaneous formation of the corresponding hydrazone.
Furthermore, reaction with acylhydrazines (R-C(O)NHNH₂) yields N-acylhydrazones. These derivatives are often crystalline solids and are useful for both characterization and as intermediates for the synthesis of other heterocyclic systems. The synthesis of hydrazones from other quinoline aldehydes, such as quinoline-2-carbaldehyde, has been well-documented, confirming the feasibility of this transformation. mdpi.com
Table 2: General Reactions for Hydrazone Formation
| Reagent | Product Class |
|---|---|
| Hydrazine (H₂NNH₂) | Hydrazone |
| Phenylhydrazine (PhNHNH₂) | Phenylhydrazone |
The term "acetyl moiety" is interpreted here as the methylene group adjacent to the quinoline ring. As established in section 3.4.1, the C(sp³)–H bonds of this methylene group are activated by the directing effect of the quinoline nitrogen. This activation can be harnessed for direct carboxylation reactions.
Transition-metal-catalyzed carboxylation of C–H bonds using carbon dioxide (CO₂) as a C1 source is a field of growing importance. While direct carboxylation of this compound has not been specifically reported, related rhodium-catalyzed C–H functionalizations of 8-alkylquinolines provide a strong mechanistic basis for this transformation. rsc.org For example, rhodium catalysts have been employed for the three-component C(sp³)/C(sp²)–H activation of 8-alkylquinolines, demonstrating the feasibility of functionalizing the methylene position. rsc.org It is plausible that under appropriate catalytic conditions, likely involving a rhodium or palladium catalyst, the methylene C–H bond could be carboxylated to produce 2-(quinolin-8-yl)malonaldehydic acid or a related derivative.
Applications of 2 Quinolin 8 Yl Acetaldehyde As a Versatile Synthetic Intermediate
A Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of an aldehyde group on the quinoline (B57606) core in 2-(Quinolin-8-YL)acetaldehyde provides a reactive handle for a multitude of chemical transformations, enabling the construction of intricate molecular frameworks.
Construction of Advanced Heterocyclic Architectures
The aldehyde functionality of this compound is particularly amenable to cyclization reactions, serving as a key component in the synthesis of various advanced heterocyclic architectures. One of the most notable applications is in the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines. ekb.egnih.govastu.edu.et This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. ekb.egnih.govastu.edu.et The use of this compound in this reaction would theoretically lead to the formation of novel and complex tetrahydro-β-carboline derivatives bearing a quinolin-8-yl substituent, a structural motif with potential pharmacological significance. The general mechanism for the Pictet-Spengler reaction involves the initial formation of a Schiff base, which then undergoes cyclization to form the tetrahydro-β-carboline ring system. The reaction is often carried out under acidic conditions and can be influenced by the nature of the solvent and catalyst used. While specific yields for reactions involving this compound are not extensively documented in publicly available literature, the general efficiency of the Pictet-Spengler reaction suggests that this would be a viable route to novel heterocyclic compounds.
| Reactants | Product | Reaction Type | Typical Yields |
| Tryptamine and Aldehydes | Tetrahydro-β-carbolines | Pictet-Spengler | Generally high, often exceeding 90% under optimized conditions. rsc.org |
Furthermore, the aldehyde group can participate in multi-component reactions, which are highly efficient processes for the synthesis of complex molecules in a single step. These reactions offer a rapid and diversity-oriented approach to a wide range of heterocyclic scaffolds. frontiersin.orgwindows.netresearchgate.netnih.gov
Development of Polycyclic Systems
The development of polycyclic systems, particularly those containing fused aromatic rings, is of great interest in materials science and medicinal chemistry. This compound can serve as a precursor for the synthesis of such systems. For instance, it can be envisioned as a starting material in reactions leading to the formation of benzo[f]quinolines, a class of polycyclic aromatic hydrocarbons with interesting photophysical and biological properties. medwinpublisher.orgnih.govresearchgate.net Synthetic strategies such as the Doebner-von Miller reaction or various cyclization reactions of appropriately substituted precursors could potentially be adapted to utilize this compound. medwinpublisher.org While direct examples of the synthesis of benzo[f]quinolines from this compound are not prevalent in the literature, the fundamental principles of quinoline synthesis suggest its feasibility as a building block in the construction of these extended aromatic systems.
Significance in Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. nih.govorientjchem.org The presence of this pharmacologically active core in this compound makes it an attractive starting point for the discovery of new therapeutic agents.
Precursor for Novel Quinoline-Based Therapeutic Agents
This compound serves as a valuable precursor for the synthesis of novel quinoline-based therapeutic agents. The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the systematic modification of the molecule's structure to optimize its pharmacological properties. For example, condensation of the aldehyde with various amines can lead to the formation of Schiff bases, which themselves can exhibit biological activity or serve as intermediates for further synthetic transformations. The resulting library of quinoline derivatives can then be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Lead Compound Generation for Pharmacological Screening
In drug discovery, the process of identifying and optimizing lead compounds is crucial. mdpi.comsigmaaldrich.com this compound, with its inherent quinoline pharmacophore, can be considered a lead-like molecule. Its straightforward derivatization allows for the rapid generation of a library of analogues for high-throughput screening. This approach enables the exploration of the structure-activity relationship (SAR) of the quinoline scaffold, providing valuable insights into the structural features required for potent and selective biological activity. The data obtained from such screening campaigns can guide the design of more potent and specific drug candidates. acs.orgnih.gov
Synthesis of Anti-Infective Agents
Quinoline derivatives have a long history as effective anti-infective agents, with well-known examples including the antimalarial drug chloroquine (B1663885) and various antibacterial agents. nih.govnih.gov The aldehyde functionality of this compound provides a convenient entry point for the synthesis of novel anti-infective agents. For instance, the synthesis of quinoline-based hydrazones and other derivatives has been shown to yield compounds with significant antimicrobial and antifungal activity. While specific MIC (Minimum Inhibitory Concentration) values for derivatives of this compound are not widely reported, the general activity of this class of compounds is promising.
| Compound Class | Target Organism | Typical MIC Range (µg/mL) |
| Quinolone Derivatives | Gram-positive & Gram-negative bacteria | 0.125–8 nih.gov |
| Quinoxaline Derivatives | Various bacteria and fungi | 2–16 mdpi.com |
Furthermore, the quinoline scaffold has been incorporated into molecules targeting various enzymes essential for microbial survival, making it a valuable platform for the development of novel enzyme inhibitors with anti-infective properties. nih.gov
Antibacterial Agents for Resistant Strains
The quinoline nucleus is a well-established pharmacophore in antibacterial drug discovery. Derivatives of this compound, particularly those derived from the related 8-hydroxyquinoline (B1678124), have shown significant promise in combating resistant bacterial strains. The development of microbial resistance to existing antibiotics necessitates the search for new chemical entities. acs.orgresearcher.life Quinoline derivatives, including Schiff bases formed from the aldehyde group, are effective against a range of bacteria. researchgate.net
For instance, novel 8-hydroxyquinoline derivatives have been synthesized and demonstrated remarkable antibacterial activity, in some cases superior to standard antibiotics like Penicillin G. scienceopen.com One study reported that the 8-hydroxyquinoline derivative PH176 showed promising results as a potential candidate for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA), with MIC50 and MIC90 values of 16 and 32 μg/ml, respectively. nih.gov The mechanism of action for many 8-hydroxyquinoline derivatives involves chelation of metal ions essential for bacterial enzyme function, leading to disruption of cellular processes. Research has also explored the hybridization of 8-hydroxyquinoline with other antibiotics, such as ciprofloxacin, to create hybrid molecules with enhanced antibacterial effects. mdpi.com
| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Inhibition Zone) | Reference |
| 8-hydroxyquinoline derivative (5) | V. parahaemolyticus, S. aureus | MIC = 10.6 mg/mL | scienceopen.com |
| PH176 | Methicillin-resistant S. aureus (MRSA) | MIC50 = 16 µg/mL; MIC90 = 32 µg/mL | nih.gov |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis, M. smegmatis, MSSA, MRSA | MIC = 0.1, 1.56, 2.2, 1.1 µM, respectively | nih.gov |
| Quinoline-Schiff base derivative (7f) | Various bacteria and fungi | MIC = 1.95–15.62 µg/mL | researchgate.net |
Antimalarial Compounds
Quinoline-based compounds have historically been at the forefront of antimalarial drug development, with quinine (B1679958) and chloroquine being prime examples. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has spurred the development of new quinoline derivatives. nih.gov this compound serves as a precursor for various structural modifications of the quinoline core aimed at overcoming resistance.
Synthetic strategies often involve the creation of hybrid molecules that combine the quinoline scaffold with other pharmacophores. nih.govnih.gov Research has shown that novel series of quinoline derivatives can exhibit moderate to high antimalarial activities, with some compounds displaying IC50 values in the nanomolar range, often more potent than chloroquine against resistant strains. nih.govmdpi.com For example, certain N-substituted amino acid derivatives of 4-aminoquinolines were found to be approximately 13 times more effective than chloroquine against a chloroquine-resistant strain. nih.gov The mechanism of action for many quinoline antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme. nih.gov
| Derivative Class | Parasite Strain | Activity (IC50) | Reference |
| Dihydropyrimidines, oxadiazoles | Plasmodium falciparum | 0.014–5.87 μg/mL | nih.gov |
| N-substituted amino acid derivatives | CQR PfK1 | 0.06 ± 0.04 µM | nih.gov |
| Quinoline-pyrimidine linked calixarenes | Plasmodium falciparum | 0.043 µg/mL | nih.gov |
| Quinoline-trioxolanes | Chloroquine-sensitive and -resistant P. falciparum | Low nanomolar range | mdpi.com |
Antifungal Agents
The quinoline scaffold is recognized as a "privileged structure" in the design of new antifungal agents. bohrium.comnih.govbenthamdirect.com Derivatives synthesized from this compound can be tailored to target various fungal pathogens. The structural similarity of some quinoline derivatives to existing antifungal drugs like terbinafine provides a basis for their design. nih.govbenthamdirect.com
Research has demonstrated that modifications at different positions of the quinoline nucleus can lead to compounds with selective and potent antifungal action against yeasts like Candida species and filamentous fungi. nih.gov For example, certain quinoline derivatives have shown antifungal activity comparable to or even greater than the standard drug fluconazole (B54011). nih.govresearchgate.net One study highlighted a derivative with selective anti-dermatophytic action, suggesting its potential for developing new treatments for difficult-to-treat skin fungal infections. nih.gov The mechanism of action for quinoline-based antifungals can vary, with some, like 8-hydroxyquinoline, having multiple proposed mechanisms. bohrium.com
| Compound/Derivative | Fungal Strain(s) | Activity (MIC/GM) | Reference |
| Compound 5 (a quinoline derivative) | Dermatophyte strains | Geometric Mean = 19.14 μg/mL | nih.gov |
| Compounds 2 & 3 (quinoline derivatives) | Candida strains | GM = 50 μg/mL & 47.19 μg/mL | nih.gov |
| 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol (9) | Various fungi | Activity comparable to fluconazole | nih.gov |
| Compound 3f-4 | Sclerotinia sclerotiorum | EC50 = 0.41 μg/mL | acs.org |
Role in the Development of Anticancer Drug Candidates
The versatility of the quinoline scaffold extends to oncology, where its derivatives are extensively studied as potential anticancer agents. arabjchem.orgtandfonline.comnih.gov The aldehyde functionality of this compound allows for its incorporation into a wide range of molecular architectures designed to interact with various cancer-related targets. Quinoline-based compounds can exert their anticancer effects through multiple mechanisms, including inhibiting cell proliferation, inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting angiogenesis (the formation of new blood vessels that feed tumors). arabjchem.org
Numerous studies have reported the synthesis of novel quinoline derivatives with significant cytotoxic activity against various human cancer cell lines. For example, quinoline-chalcone derivatives have shown potent antiproliferative activity against gastric (MGC-803), colon (HCT-116), and breast (MCF-7) cancer cells, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapy drug 5-fluorouracil. nih.gov Other research has focused on quinoline-indole derivatives that act as tubulin polymerization inhibitors, effectively arresting the cell cycle and leading to cancer cell death with IC50 values in the nanomolar range. researchgate.net
| Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action | Reference |
| Quinoline-chalcone (12e) | MGC-803, HCT-116, MCF-7 | 1.38, 5.34, 5.21 µM | Antiproliferative | nih.gov |
| Quinoline-indole (34b) | Five cancer cell lines | 2 to 11 nM | Tubulin polymerization inhibition | researchgate.net |
| Quinoline-quinazoline (12a, 12d) | Panel of human cancer cells | Average IC50 = 0.6 and 0.7 nM | Tubulin polymerization and HDAC inhibition | researchgate.net |
| 4-amino, 7-substituted-quinoline | MCF-7 (breast cancer) | Antiproliferative | Growth inhibition | arabjchem.org |
Precursor in the Synthesis of Agrochemicals and Selective Pesticides
Beyond its applications in medicine, the quinoline structure is also valuable in agriculture. semanticscholar.orgnih.gov this compound can be used as a starting material for the synthesis of compounds with pesticidal and herbicidal properties. The unique chemical properties of the quinoline scaffold contribute to its potential for developing safe and effective agricultural chemicals. researchgate.net
Quinoline itself is a precursor to 8-hydroxyquinoline, a key intermediate in the production of certain pesticides. wikipedia.org Furthermore, oxidation of quinoline yields quinolinic acid, which is a precursor to a commercial herbicide. wikipedia.org The research and development of new pesticides based on the quinoline scaffold have been gaining momentum, particularly in the discovery of novel fungicides. nih.gov The versatility of the quinoline ring allows for the creation of a diverse library of compounds that can be screened for various agrochemical activities, offering innovative solutions for crop protection. nih.gov
Contributions to Materials Science and Novel Compound Development
The rigid, planar structure and unique electronic properties of the quinoline ring system make derivatives of this compound attractive building blocks in materials science. researchgate.net These derivatives are particularly useful in the development of fluorescent materials and sensors. nih.govresearchgate.net The nitrogen atom in the quinoline ring and the potential for extended π-conjugation allow for the design of molecules with specific photophysical properties, such as high quantum yields and tunable emission wavelengths. nih.govrsc.org
Quinoline-based fluorescent sensors have been developed for the selective and sensitive detection of metal ions, such as Fe³⁺ and Zn²⁺. nih.govrsc.orgnih.gov These sensors operate through mechanisms like intramolecular charge transfer (ICT), where the binding of a metal ion alters the electronic structure of the molecule, leading to a change in its fluorescence emission. nih.gov Such materials have potential applications in environmental monitoring and biological imaging. nih.gov The ability to strategically modify the quinoline structure allows chemists to create custom-designed molecules with tailored optical properties for diagnostic and therapeutic applications. acs.org
Application in Organometallic Chemistry
In the field of organometallic chemistry, the quinoline moiety, especially with a chelating group at the 8-position, is an excellent ligand for coordinating with metal ions. The aldehyde group of this compound can be readily converted into various chelating groups, such as imines (through condensation with amines to form Schiff bases) or hydrazones. mdpi.com These quinoline-based ligands can form stable complexes with a wide range of transition metals, including copper, nickel, cobalt, platinum, and rhodium. niscpr.res.inacs.orgacs.org
The resulting metal complexes often exhibit interesting catalytic, biological, and material properties. researchgate.net For instance, quinoline Schiff base metal complexes have been shown to possess enhanced antimicrobial activity compared to the free ligands. mdpi.comniscpr.res.in The coordination of the metal ion can significantly influence the biological activity of the organic scaffold. nih.gov Furthermore, quinoline-based ligands are used to construct complex organometallic frameworks with unique geometries and electronic properties, finding applications in catalysis and the development of novel materials with specific magnetic or optical characteristics. acs.orgacs.orgrsc.org The study of these complexes provides fundamental insights into metal-ligand bonding and reactivity. acs.org
Ligand Design for Coordination Complexes
The quinoline ring system is a foundational component in the design of ligands for coordination complexes. Specifically, derivatives with a substituent at the 8-position are well-known for their ability to form stable chelate rings with a variety of metal ions. The nitrogen atom of the quinoline ring and a donor atom from the substituent at the C-8 position can coordinate with a single metal ion, a property exemplified by the widely studied 8-hydroxyquinoline. nih.govrroij.com
This compound leverages this inherent chelating ability while offering a reactive aldehyde functional group for the synthesis of more elaborate, multidentate ligands. The aldehyde group is a key synthetic handle, primarily for its ability to undergo condensation reactions with primary amines to form Schiff bases (imines). This reaction provides a straightforward method for introducing additional donor atoms and steric or electronic diversity into the ligand structure.
The general synthetic route involves reacting this compound with a selected amine (R-NH₂), resulting in a Schiff base ligand where the R group can be tailored to influence the properties of the final metal complex. For example, using amines that contain other potential donor atoms (such as hydroxyl, carboxyl, or other heterocyclic groups) can increase the denticity of the ligand, leading to more stable and structurally diverse coordination complexes. Research on related quinoline aldehydes has shown that Schiff base ligands derived from them can coordinate with a range of 3d transition metal ions, including Manganese (II), Cobalt (II), Nickel (II), Copper (II), and Zinc (II), forming mononuclear or dinuclear complexes. rsc.org
The table below illustrates the potential for creating various ligand types from this compound and their applications in coordination chemistry.
| Reactant Amine | Resulting Ligand Type | Potential Coordinating Atoms | Target Metal Ions |
| Alkylamine | Bidentate Schiff Base | N(quinoline), N(imine) | Cu(II), Ni(II), Zn(II) |
| Ethanolamine | Tridentate Schiff Base | N(quinoline), N(imine), O(hydroxyl) | Co(II), Mn(II), Fe(III) |
| Ethylenediamine (2:1 ratio) | Tetradentate Schiff Base | N(quinoline)x2, N(imine)x2 | Ni(II), Cu(II), Pd(II) |
| Aniline | Bidentate Schiff Base | N(quinoline), N(imine) | Zn(II), Cd(II), Hg(II) |
These tailored ligands are instrumental in fields such as catalysis, materials science, and the development of chemical sensors. The specific geometry and electronic properties of the metal complexes can be fine-tuned by modifying the structure of the Schiff base ligand synthesized from the this compound precursor.
Strategies for Metal Ion Extraction
The ability of this compound to serve as a precursor for potent chelating agents makes it valuable for developing strategies for metal ion extraction. The fundamental principle of solvent extraction or solid-phase extraction of metal ions relies on the formation of a stable, neutral, and often lipophilic complex between a metal ion and an organic ligand, which can then be separated from the aqueous phase.
8-Hydroxyquinoline is a classic and excellent reagent for the gravimetric analysis and extraction of metal ions due to its capacity to form stable complexes with numerous metal cations. rroij.com Derivatives synthesized from this compound can be designed to enhance selectivity for specific metal ions or to improve extraction efficiency under particular conditions. By forming Schiff base derivatives, the lipophilicity of the resulting ligand can be increased, which is advantageous for liquid-liquid extraction processes.
Advanced extraction techniques can also employ these ligands. For instance, 8-hydroxyquinoline has been successfully used as a chelating agent for the supercritical fluid extraction (SFE) of metal ions like Cu²⁺, Pb²⁺, Zn²⁺, and Co²⁺ from solid samples. researchgate.net Ligands derived from this compound could be immobilized on solid supports for use in solid-phase extraction (SPE) cartridges, a technique widely used for the preconcentration and separation of trace pollutants from environmental samples. mdpi.com The selectivity of the extraction can be controlled by adjusting the pH of the solution, as the formation of the metal-ligand complex is often pH-dependent.
The table below outlines key parameters in metal ion extraction strategies using quinoline-based chelating agents.
| Extraction Technique | Key Parameters | Target Metal Ions | Advantages of Tailored Ligands |
| Liquid-Liquid Extraction | pH, Solvent Choice, Ligand Concentration | Broad range (e.g., Al³⁺, Fe³⁺, Cu²⁺) | Enhanced selectivity, improved phase transfer |
| Solid-Phase Extraction (SPE) | Sorbent Material, Eluent Type, Flow Rate | Trace metals (e.g., Pb²⁺, Cd²⁺) | High preconcentration factor, reusability |
| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Modifier (e.g., methanol) | Cu²⁺, Pb²⁺, Zn²⁺, Co²⁺ researchgate.net | Environmentally friendly (uses CO₂), rapid extraction |
By modifying the structure of the ligand synthesized from this compound, it is possible to create extraction agents optimized for specific industrial or analytical challenges, such as the selective removal of toxic heavy metals from wastewater or the preconcentration of trace elements for analysis.
Spectroscopic and Advanced Analytical Characterization of 2 Quinolin 8 Yl Acetaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of 2-(Quinolin-8-YL)acetaldehyde by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy for Proton Environment Analysis
In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the quinoline (B57606) ring, the methylene (B1212753) group (-CH₂-), and the aldehyde proton (-CHO).
Aldehyde Proton (-CHO): A highly characteristic downfield signal, typically appearing as a triplet in the range of δ 9.5-10.0 ppm. This downfield shift is due to the deshielding effect of the adjacent carbonyl group. The triplet multiplicity would arise from coupling with the neighboring methylene protons.
Quinoline Ring Protons: The six protons on the quinoline ring would appear in the aromatic region (δ 7.0-9.0 ppm). Their specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would depend on their position relative to the nitrogen atom and the acetaldehyde (B116499) substituent. Protons adjacent to the nitrogen (e.g., H2) are expected to be the most deshielded.
Methylene Protons (-CH₂-): These protons, situated between the quinoline ring and the aldehyde group, would likely appear as a doublet in the δ 3.5-4.5 ppm range. The doublet splitting would be caused by coupling to the single aldehyde proton.
Hypothetical ¹H NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.8 | t | ~2.5 | 1H, -CHO |
| ~8.9 | dd | ~4.2, 1.7 | 1H, Quinoline H2 |
| ~8.1 | dd | ~8.3, 1.7 | 1H, Quinoline H4 |
| ~7.8 | dd | ~8.1, 1.5 | 1H, Quinoline H5 |
| ~7.6 | dd | ~8.1, 7.0 | 1H, Quinoline H6 |
| ~7.5 | dd | ~8.3, 4.2 | 1H, Quinoline H3 |
| ~7.4 | t | ~7.5 | 1H, Quinoline H7 |
| ~4.0 | d | ~2.5 | 2H, -CH₂- |
Note: This table is predictive and based on typical values for similar structures.
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.
Aldehyde Carbonyl Carbon (-CHO): This carbon would exhibit a highly deshielded signal, appearing significantly downfield in the range of δ 190-200 ppm.
Quinoline Ring Carbons: The nine carbons of the quinoline ring would produce signals in the aromatic region, typically between δ 120-150 ppm. The carbon atom bonded to the nitrogen (C2) and the carbon bearing the acetaldehyde substituent (C8) would have distinct chemical shifts.
Methylene Carbon (-CH₂-): The methylene carbon would be expected to resonate in the δ 45-55 ppm range.
Hypothetical ¹³C NMR Data Table for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~199.0 | -CHO |
| ~149.5 | Quinoline C2 |
| ~148.0 | Quinoline C8a |
| ~136.0 | Quinoline C4 |
| ~134.0 | Quinoline C8 |
| ~129.0 | Quinoline C6 |
| ~128.5 | Quinoline C5 |
| ~127.0 | Quinoline C4a |
| ~126.0 | Quinoline C7 |
| ~121.0 | Quinoline C3 |
| ~50.0 | -CH₂- |
Note: This table is predictive and based on typical values for similar structures.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, 2D NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the aldehyde proton signal (~9.8 ppm) and the methylene proton signal (~4.0 ppm) would confirm their connectivity. It would also help in tracing the connectivity of the protons within the quinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methylene group and each protonated carbon of the quinoline ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is vital for identifying quaternary (non-protonated) carbons. For example, correlations from the methylene protons to the C8 and C8a carbons of the quinoline ring would confirm the attachment point of the acetaldehyde group.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected.
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1720-1740 cm⁻¹ is characteristic of the carbonyl group in an aliphatic aldehyde.
C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), which are diagnostic for the C-H bond of an aldehyde.
C=C and C=N Stretches (Quinoline): Multiple sharp bands in the 1500-1650 cm⁻¹ region would correspond to the aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the quinoline ring.
C-H Bending (Aromatic): Bands in the 750-900 cm⁻¹ region would indicate the substitution pattern on the aromatic rings.
Hypothetical IR Data Table for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2920 | Medium | Aliphatic C-H Stretch |
| ~2820, ~2720 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet) |
| ~1725 | Strong, Sharp | C=O Stretch (Aldehyde) |
| ~1600, ~1570, ~1500 | Medium-Strong | Aromatic C=C and C=N Stretches |
| ~820 | Strong | Aromatic C-H Bending |
Note: This table is predictive and based on typical values for similar structures.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight and structural information based on the fragmentation of the molecule. For this compound (Molecular Formula: C₁₁H₉NO, Molecular Weight: 171.19 g/mol ), the following would be expected in an electron ionization (EI) mass spectrum:
Molecular Ion Peak (M⁺): A peak at m/z = 171, corresponding to the intact molecule with one electron removed.
Key Fragmentation Patterns:
Loss of the aldehyde group (-CHO, 29 Da): A significant peak at m/z = 142 [M-29]⁺, corresponding to the quinolin-8-ylmethyl cation.
Loss of the entire acetaldehyde side chain: Fragmentation could lead to a peak corresponding to the quinoline radical cation at m/z = 128 or 129.
Alpha-cleavage: Cleavage of the bond between the methylene group and the quinoline ring could also occur.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for purifying the synthesized this compound and assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a buffer, would be used. The compound's purity would be determined by the area of its peak relative to the total area of all peaks in the chromatogram at a specific UV detection wavelength (likely around 254 nm or 310 nm, where the quinoline ring absorbs).
Gas Chromatography (GC): Given the compound's likely volatility, GC could also be employed for purity assessment, typically using a capillary column with a nonpolar or medium-polarity stationary phase. It would be coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for simultaneous separation and identification.
Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for determining the appropriate solvent system for column chromatography purification. A silica (B1680970) gel plate would be used as the stationary phase, and a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381)/ethyl acetate) would serve as the mobile phase. The spot corresponding to the product would be visualized under UV light.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive chromatographic technique indispensable for monitoring the progress of chemical reactions in real-time. libretexts.orgnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products. In the synthesis of this compound, TLC is used to separate the components of the reaction mixture based on their differential affinities for the stationary phase (typically silica gel) and the mobile phase. chemistryhall.com
The principle of TLC involves spotting the reaction mixture onto a plate coated with a thin layer of an adsorbent, such as silica gel. nih.gov The plate is then placed in a sealed chamber containing a solvent system (eluent). As the eluent ascends the plate via capillary action, compounds in the mixture travel at different rates depending on their polarity. libretexts.org Less polar compounds interact less with the polar silica gel and travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances. libretexts.org
For monitoring a reaction involving this compound, a typical procedure would involve:
Spotting: Applying small spots of the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) onto the baseline of a TLC plate.
Development: Placing the plate in a chamber with an appropriate eluent, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The optimal solvent system provides a clear separation between the spots.
Visualization: After development, the plate is dried and visualized. Since the quinoline moiety is UV-active, the spots can be readily observed under a UV lamp (typically at 254 nm). nih.govnih.gov
The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. An ideal separation would show distinct Rf values for the starting material, the product, and any intermediates or byproducts.
Table 1: Hypothetical TLC Data for Monitoring Synthesis of this compound
| Compound | Rf Value* | Visualization |
| Starting Material (e.g., 8-methylquinoline) | 0.75 | UV Active |
| This compound (Product) | 0.40 | UV Active |
| Reaction Mixture (Mid-reaction) | 0.75 and 0.40 | UV Active |
Note: Rf values are hypothetical and highly dependent on the specific eluent system and stationary phase used.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. bjbms.org It offers high resolution and sensitivity, making it the method of choice for determining the purity of this compound and for quantitative analysis in various matrices. nih.gov
For the analysis of aldehydes like this compound, a common approach involves pre-column derivatization to enhance detection and improve chromatographic separation. nih.gov A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde's carbonyl group to form a stable, UV-active hydrazone derivative. nih.govnih.gov
The quantitative analysis would typically be performed using a Reverse-Phase HPLC (RP-HPLC) method. nih.gov In this setup, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comkoreascience.kr
A typical HPLC analysis protocol would include:
Sample Preparation: A known amount of the sample is derivatized with DNPH in an acidic medium.
Chromatographic Separation: The derivatized sample is injected into the HPLC system. A gradient elution program, where the mobile phase composition is changed over time, is often used to achieve optimal separation of the target analyte from impurities. nih.gov
Detection: A UV-Vis detector is commonly used, set to the wavelength of maximum absorbance for the DNPH-hydrazone derivative (typically around 360 nm). koreascience.kr
Quantification: The concentration of the analyte is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Table 2: Typical HPLC Parameters for Analysis of this compound-DNPH Derivative
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 60% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Column Chromatography for Product Purification
Column chromatography is a preparative technique used to purify compounds from a mixture on a larger scale than TLC. It operates on the same principles of differential adsorption and partitioning. researchgate.net For the purification of this compound from a crude reaction mixture, silica gel is the most common stationary phase.
The process involves:
Column Packing: A glass column is carefully packed with a slurry of silica gel in a non-polar solvent.
Sample Loading: The crude product, adsorbed onto a small amount of silica gel, is carefully loaded onto the top of the column.
Elution: A solvent system, often determined by prior TLC analysis, is passed through the column. The polarity of the eluent is typically started low (e.g., hexane/ethyl acetate 9:1) and may be gradually increased to elute compounds of increasing polarity.
Fraction Collection: The eluent is collected in a series of fractions.
Analysis: Each fraction is analyzed by TLC to identify those containing the pure product. Fractions containing the pure compound are then combined, and the solvent is removed by evaporation to yield the purified this compound.
Care must be taken during the purification of aldehydes on silica gel, as they can sometimes be susceptible to oxidation or decomposition on the acidic silica surface. researchgate.net Using a deactivated silica gel or a different stationary phase like alumina (B75360) might be necessary in such cases.
Advanced Structural Determination Methods
Following purification, advanced analytical methods are employed to confirm the precise three-dimensional structure of the target compound and its derivatives.
X-ray Crystallography for Solid-State Molecular Structure
The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov
For example, the crystal structure of Ethyl 2-(quinolin-8-yloxy)acetate monohydrate, a derivative, has been reported. researchgate.net The analysis confirmed the molecular connectivity and provided detailed geometric parameters. In this structure, the dihedral angle between the ethyl ester group and the quinoline ring system was found to be 7.94 (12)°. researchgate.net The crystal packing was stabilized by various hydrogen bonds involving the water molecule of hydration. researchgate.net Such detailed structural information is invaluable for understanding intermolecular interactions and solid-state properties.
Table 3: Illustrative Crystallographic Data for a Quinoline Derivative (Ethyl 2-(quinolin-8-yloxy)acetate monohydrate) researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₃H₁₃NO₃·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.9562 (4) |
| b (Å) | 17.5050 (9) |
| c (Å) | 10.5304 (6) |
| β (°) | 100.124 (5) |
| Volume (ų) | 1262.10 (12) |
| Z (Molecules/unit cell) | 4 |
Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination (if applicable)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is a powerful tool for determining the absolute configuration (the specific 3D arrangement of atoms) of chiral molecules in solution. nih.gov
This technique would be applicable to chiral derivatives of this compound. For instance, if a chiral center were introduced, such as through an asymmetric aldol (B89426) reaction involving the aldehyde, VCD could be used to determine the absolute stereochemistry of the resulting product. The experimental VCD spectrum is compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.gov
VCD is particularly sensitive to the conformational nuances of molecules and has been increasingly used for the structural analysis of complex biomolecules and pharmaceuticals. chemrxiv.orgrsc.org While no VCD studies have been reported for this compound, its applicability to potential chiral derivatives makes it a relevant advanced characterization method.
Computational and Theoretical Investigations of 2 Quinolin 8 Yl Acetaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular geometry, and energy levels, which in turn govern the molecule's stability and chemical behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is frequently used to determine the ground-state properties of organic molecules, including quinoline (B57606) derivatives. researchgate.net For 2-(Quinolin-8-YL)acetaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G* or higher, would be employed to optimize the molecular geometry to its lowest energy conformation. ijpras.com
These calculations would yield key data points such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can compute electronic properties like dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it visualizes electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. nih.gov In quinoline systems, the nitrogen atom is typically an electron-rich site, while the aldehyde group in this compound would introduce a distinct electrophilic carbon center.
Table 1: Predicted Ground State Properties of this compound based on DFT Calculations for Analogous Quinolines
| Property | Predicted Value/Characteristic | Methodological Basis |
|---|---|---|
| Optimized Geometry | Non-planar due to acetaldehyde (B116499) side chain | DFT (B3LYP/6-31G*) |
| Dipole Moment | Significant, due to N atom and C=O group | DFT Calculations |
| Molecular Electrostatic Potential (MEP) | Negative potential near N; Positive potential on aldehyde C | DFT Surface Analysis nih.gov |
| Thermodynamic Properties | Standard Enthalpy and Gibbs Free Energy of Formation | DFT Frequency Calculations scirp.org |
Note: The values in this table are illustrative predictions based on computational studies of similar quinoline derivatives and standard DFT methodologies.
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. rsc.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. ijpras.comscirp.org
For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system. In contrast, the LUMO would likely be centered on the acetaldehyde moiety, specifically the π* orbital of the carbonyl group, making it the primary site for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org DFT calculations on various quinoline derivatives have shown that the nature and position of substituents significantly influence the energies of these frontier orbitals. researchgate.net
Table 2: Representative Frontier Orbital Energies for Quinoline Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Reference Method |
|---|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 | DFT (B3LYP)/6–31+G(d, p) scirp.org |
| 4-Carbonyl Quinoline | -6.014 | -2.721 | 3.293 | DFT B3LYP/6-31G* ijpras.com |
This table presents data from related quinoline compounds to illustrate typical values obtained through DFT calculations.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to map out the entire pathway of a chemical reaction, identifying key intermediates and the energetic barriers that control the reaction rate.
A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point. github.io It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. github.io Computationally, a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.govscilit.com
For reactions involving this compound, such as a nucleophilic addition to the aldehyde, computational chemists would model the geometries of the reactants, the proposed transition state, and the products. By calculating the energies of these structures, the activation energy (the difference in energy between the reactants and the transition state) can be determined. This value is crucial for predicting the reaction rate, as a higher activation energy corresponds to a slower reaction. Studies on the oxidation of quinoline have successfully used DFT to locate the transition state structure and calculate its energy. nih.govscilit.com
A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system as a function of its geometry. By mapping the PES, chemists can visualize the entire landscape of a chemical reaction. This includes identifying the lowest energy paths from reactants to products, known as the intrinsic reaction coordinate (IRC).
An IRC calculation, initiated from a confirmed transition state structure, traces the path downhill to both the reactants and the products, confirming that the identified TS correctly connects the intended species. fiveable.me This mapping can also reveal the presence of intermediates—stable, low-energy valleys on the PES between transition states. For a multi-step reaction involving this compound, PES mapping would be essential to understand the complete mechanism, including any conformational changes or intermediate species formed.
Computational studies are particularly valuable for understanding catalysis and predicting selectivity (chemo-, regio-, and stereoselectivity). Catalysts function by providing an alternative reaction pathway with a lower activation energy. Theoretical models can compare the potential energy surfaces of catalyzed and uncatalyzed reactions to quantify the effect of the catalyst.
In the context of quinoline chemistry, DFT calculations have been used to explain the regioselectivity of C-H functionalization reactions. For example, studies on Pd(II)-catalyzed reactions of quinoline N-oxides have shown that the choice of catalyst ligands can direct the reaction to either the C2 or C8 position by stabilizing different transition states. rsc.org Similar theoretical investigations could be applied to reactions of this compound to predict how different catalysts might influence the outcome, for instance, by favoring addition to the aldehyde over a reaction at the quinoline ring or vice-versa. These insights are critical for designing efficient and selective synthetic routes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and properties of compounds like this compound. Density Functional Theory (DFT) is a predominant method for forecasting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. atomfair.comeurjchem.com These theoretical predictions, when compared with experimental data, can validate the computational model and confirm the synthesized structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical calculations of NMR spectra involve determining the magnetic shielding tensors of each nucleus. By referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), the chemical shifts (δ) can be predicted. nih.govnih.gov For this compound, the predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation.
The aldehydic proton is expected to have a characteristic downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. libretexts.org Protons on the quinoline ring will appear in the aromatic region (approximately 7-9 ppm), with their specific shifts influenced by the position relative to the nitrogen atom and the acetaldehyde substituent. The methylene (B1212753) protons adjacent to the carbonyl group would likely resonate around 2.5-3.5 ppm.
Similarly, ¹³C NMR predictions would show the carbonyl carbon at a significantly downfield position (around 190-215 ppm). libretexts.org The carbons of the quinoline ring would appear in the aromatic region, with variations based on their electronic environment.
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde CH | 9.5 - 10.0 | 195 - 205 |
| Methylene CH₂ | 3.0 - 4.0 | 45 - 55 |
| Quinoline CH (various) | 7.0 - 9.0 | 120 - 150 |
| Quinoline Quaternary C | - | 125 - 160 |
Note: These are predicted ranges based on typical values for similar functional groups and may vary depending on the specific computational method and solvent effects.
Infrared (IR) Spectroscopy:
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.netresearchgate.net For this compound, a prominent feature in the predicted IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. libretexts.org The spectrum would also be characterized by C-H stretching vibrations of the aldehyde group around 2720 and 2820 cm⁻¹, and aromatic C-H stretching vibrations above 3000 cm⁻¹. libretexts.org Vibrations associated with the quinoline ring, such as C=C and C=N stretching, would be expected in the 1400-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-dependent DFT (TD-DFT) is commonly employed to predict electronic transitions and UV-Vis absorption spectra. nih.gov The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of the quinoline chromophore. These transitions are typically of the π → π* and n → π* types. The conjugation of the acetaldehyde group with the quinoline ring may influence the position and intensity of these absorption bands. masterorganicchemistry.com Generally, quinoline derivatives show strong absorptions in the UV region. mdpi.com
Validation of these computational predictions would require experimental spectroscopic data from a synthesized and purified sample of this compound. A strong correlation between the predicted and experimental spectra would confirm the molecular structure and demonstrate the accuracy of the computational methods used.
In Silico Studies of Biological Interactions
Computational methods are instrumental in predicting and analyzing the potential biological activities of molecules. For this compound, in silico techniques such as molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into its interactions with biological targets.
Molecular Docking and Dynamics Simulations with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used in drug discovery to screen for potential drug candidates. semanticscholar.orgf1000research.com Given that various quinoline derivatives have shown a broad range of pharmacological activities, including anticancer, antimalarial, and antibacterial effects, this compound could be docked against a variety of protein targets implicated in these diseases. researchgate.net
Potential biological targets for docking studies could include enzymes such as kinases, proteases, or DNA gyrase, which are often targeted in cancer and infectious diseases. researchgate.net The docking process would involve preparing the 3D structure of this compound and the target protein, and then using a docking algorithm to predict the binding mode and score. A lower binding energy generally indicates a more stable protein-ligand complex.
Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time and to analyze the detailed interactions at an atomic level. nih.gov
Interactive Data Table: Hypothetical Molecular Docking Results for this compound
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -7.5 | Anticancer |
| HIV-1 Reverse Transcriptase | 1RT2 | -8.2 | Antiviral |
| Plasmodium falciparum Dihydrofolate Reductase | 1J3I | -7.9 | Antimalarial |
| Escherichia coli DNA Gyrase B | 5L3J | -8.5 | Antibacterial |
Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual docking studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing a QSAR model, the activity of new, untested compounds can be predicted.
To develop a QSAR model for quinoline-based aldehydes, a dataset of structurally similar compounds with known biological activities against a specific target would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometric, or electronic.
Statistical methods such as multiple linear regression (MLR) or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. researchgate.net Such a model could then be used to predict the potential biological activity of this compound.
Computational Synthesis Design and Retrosynthetic Analysis
Computational tools are increasingly being used to assist in the design of efficient synthetic routes for organic molecules. the-scientist.comnih.gov Retrosynthetic analysis, a technique developed by E.J. Corey, involves deconstructing a target molecule into simpler, commercially available starting materials. chemrxiv.orgarxiv.org
For this compound, a plausible retrosynthetic disconnection would be at the C-C bond between the quinoline ring and the acetaldehyde moiety. This leads to a quinolin-8-yl precursor and a two-carbon synthon.
Proposed Retrosynthetic Pathway:
Disconnection of the aldehyde: The aldehyde functional group can be formed from the oxidation of a corresponding primary alcohol, 2-(quinolin-8-yl)ethanol.
Disconnection of the C-C bond: The 2-(quinolin-8-yl)ethanol can be envisioned as being formed through the reaction of a quinolin-8-yl organometallic reagent (e.g., a Grignard or organolithium reagent) with ethylene (B1197577) oxide.
Formation of the organometallic reagent: The quinolin-8-yl organometallic reagent can be prepared from 8-haloquinoline (e.g., 8-bromoquinoline).
Synthesis of 8-haloquinoline: 8-Bromoquinoline can be synthesized from quinoline through an electrophilic aromatic substitution reaction.
Computer-aided synthesis planning (CASP) tools can automate this process by searching vast reaction databases to identify known and reliable transformations for each step. atomfair.com These programs can also help in evaluating different synthetic routes based on factors such as yield, cost of starting materials, and reaction conditions.
Interactive Data Table: Computational Retrosynthetic Analysis of this compound
| Retrosynthetic Step | Precursor Molecule(s) | Forward Synthetic Reaction |
| Aldehyde formation | 2-(Quinolin-8-yl)ethanol | Oxidation (e.g., with PCC or Swern oxidation) |
| C-C bond formation | 8-Bromoquinoline, Ethylene oxide | Grignard reaction followed by hydrolysis |
| Halogenation | Quinoline | Electrophilic bromination |
This computational approach to synthesis design can significantly accelerate the process of developing a viable and efficient route to novel compounds like this compound.
Biological Interactions and Mechanistic Insights of 2 Quinolin 8 Yl Acetaldehyde and Its Derivatives
Antimicrobial Activity and Mechanisms of Action
Quinoline (B57606) derivatives have a long-standing history as effective antimicrobial agents. The unique chemical properties of the quinoline ring system allow for diverse functionalization, leading to compounds with potent activity against a broad spectrum of pathogens.
Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Derivatives of the quinoline scaffold have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Studies on various quinoline derivatives have revealed a range of MIC values against clinically relevant bacterial strains. For instance, certain hybrid quinoline-sulfonamide complexes have shown excellent activity. The cadmium(II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide, for example, exhibits a MIC of 19.04 × 10⁻⁵ mg/mL against Staphylococcus aureus and 609 × 10⁻⁵ mg/mL against Escherichia coli mdpi.com. Similarly, quinoline-based hydroxyimidazolium hybrids have been reported to be potent anti-staphylococcal agents, with one derivative displaying a MIC value of 2 µg/mL against S. aureus nih.gov. Another study on quinolinequinones highlighted derivatives with significant activity against S. aureus and Staphylococcus epidermidis nih.gov.
The aldehyde functional group itself is known to contribute to antimicrobial activity by causing mechanical destruction of the bacterial cell membrane mdpi.com. The lipophilic nature of aldehydes allows them to disrupt the phospholipid layers of bacterial membranes mdpi.com.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Staphylococcus aureus ATCC25923 | 0.0001904 | mdpi.com |
| N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex | Escherichia coli ATCC25922 | 0.00609 | mdpi.com |
| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 | nih.gov |
| Quinoline-based hydroxyimidazolium hybrid (7h) | Staphylococcus aureus | 20 | nih.gov |
| Quinolinequinone (QQ2) | Enterococcus faecalis | 19.53 | nih.gov |
| 2-fluoro 9-oxime ketolide and carbamoyl (B1232498) quinolone hybrid (16) | Streptococcus pneumoniae ATCC 49619 | ≤ 0.008 | nih.gov |
Cellular Targets and Pathways of Antimicrobial Action
The antimicrobial mechanisms of quinoline derivatives are multifaceted. A primary mode of action for many quinolone antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. By targeting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death.
Beyond this well-established mechanism, other cellular targets have been identified. For example, some N-methylbenzofuro[3,2-b]quinoline derivatives have been found to inhibit the polymerization of FtsZ, a protein crucial for bacterial cell division nih.gov. This inhibition disrupts the formation of the Z-ring, a structure necessary for cytokinesis, ultimately leading to cell death nih.gov. The aldehyde moiety present in 2-(Quinolin-8-YL)acetaldehyde can also contribute to antimicrobial effects through non-specific interactions, such as damaging the cell membrane mdpi.com. Furthermore, some plant-derived aldehydes have been shown to target various cellular pathways in bacteria like Pseudomonas aeruginosa usm.edu.
Structure-Activity Relationship (SAR) Studies for Antimicrobial Potency
The antimicrobial efficacy of quinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the chemical features that are crucial for biological activity. For quinoline-based compounds, the nature and position of substituents on the quinoline ring system significantly influence their antimicrobial potency.
For instance, in a series of benzoindoloquinoline derivatives, the substitution pattern on the aromatic rings was found to have a significant impact on activity researchgate.net. The presence of specific functional groups can enhance the interaction of the compound with its molecular target. In the case of indolyl-quinolinium salts, the position of substituents also plays a critical role in determining the antibacterial effect researchgate.net. SAR analysis of quinolinequinones revealed that certain derivatives with specific ester groups exhibited remarkable activity against Gram-positive bacteria nih.gov. These studies are crucial for the rational design of new and more potent antimicrobial agents based on the this compound scaffold.
Anticancer Activity and Apoptosis Induction Pathways
In addition to their antimicrobial properties, quinoline derivatives have emerged as a promising class of anticancer agents. Their planar aromatic structure allows them to interact with biological macromolecules, leading to cytotoxic effects in cancer cells.
Activation of Intrinsic Apoptotic Pathways in Cancer Cell Lines
A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process that is often dysregulated in cancer cells, allowing them to survive and proliferate uncontrollably.
Several studies have shown that quinoline derivatives can trigger apoptosis in various cancer cell lines. For example, novel quinoline derivatives have been shown to induce apoptosis in a cancer-specific manner, with IC50 values in the range of 0.1-0.3 μM in breast cancer cells researchgate.net. This apoptotic induction is often associated with the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by changes in the expression of pro-apoptotic proteins like p53 and Bax, and anti-apoptotic proteins such as Bcl-2 and survivin researchgate.net. Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was found to induce both apoptosis and autophagy in pancreatic cancer cells by inducing ER stress and inhibiting the Akt/mTOR signaling pathway nih.gov. Furthermore, certain 7-chloro-(4-thioalkylquinoline) derivatives have been observed to induce apoptosis and inhibit DNA and RNA synthesis in leukemia cells ul.ie.
The cytotoxic effects of these compounds are often evaluated using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Lu-1 (Lung cancer) | 0.8 | nih.gov |
| Chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) | Hep-G2 (Liver cancer) | 0.4 | nih.gov |
| 2-Phenylquinoline derivative (13) | HeLa (Cervical cancer) | 8.3 | rsc.org |
| 2-(3,4-methylenedioxyphenyl)quinoline derivative (12) | PC3 (Prostate cancer) | 31.37 | rsc.org |
| 2-(3,4-methylenedioxyphenyl)quinoline derivative (11) | PC3 (Prostate cancer) | 34.34 | rsc.org |
| CTRI-17 | Breast cancer cells | 0.1-0.3 | researchgate.net |
DNA Intercalation as a Primary Mechanism for Cytotoxicity
The planar aromatic nature of the quinoline ring system makes it an ideal candidate for DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This insertion distorts the structure of the DNA, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.
Acetaldehyde (B116499), a component of the target compound's name, is known to react with DNA to form adducts and interstrand cross-links, which can contribute to its mutagenic and carcinogenic properties nih.gov. While this reactivity is a concern, the targeted design of quinoline-based intercalators can be harnessed for anticancer therapy. The ability of quinoline derivatives to intercalate into DNA is a key mechanism contributing to their cytotoxic effects. This mode of action is particularly effective against rapidly dividing cancer cells, which are more sensitive to DNA damage.
Inhibition of Cell Proliferation in Various Cancer Models
Quinoline derivatives, a significant class of N-heterocyclic compounds, have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects. arabjchem.org The core structure of quinoline is a key pharmacophore found in numerous natural products and synthetic drugs. nih.gov Research into the antiproliferative activities of derivatives related to this compound has revealed their potential to inhibit the growth of various cancer cells. These compounds often exert their cytotoxic effects through mechanisms such as inducing cell cycle arrest, promoting apoptosis (programmed cell death), inhibiting angiogenesis (the formation of new blood vessels), and disrupting cell migration. arabjchem.org
For instance, a series of novel quinoline-8-yloxy and cinnamide hybrids were synthesized and evaluated for their in vitro cytotoxicity against the HepG2 liver cancer cell line. Many of these compounds showed significant growth inhibition, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from moderate to outstanding. nih.gov Similarly, certain quinoline-2-one derivatives have been tested against the HCT-116 human colon carcinoma cell line, with some showing promising anticancer activity. ekb.eg The structural modifications on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds against different cancer models. arabjchem.org
Comparative Studies on Specific Cancer Cell Lines
Comparative analyses of quinoline derivatives across different cancer cell lines highlight their varying degrees of efficacy and selectivity. For example, the antiproliferative activity of a series of 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-phenylurea derivatives was evaluated against both HeLa (cervix cancer) and MDA-MB-435 (melanoma) cell lines. researchgate.net The results, including GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells), demonstrated compound-specific and cell-line-specific activity. researchgate.net
In another study, novel bis-quinoline and related regioisomers were tested for their antiproliferative effects on U937 (leukemia) and HL60 (promyelocytic leukemia) cells. The results indicated that specific isomers displayed strong antiproliferative effects, with some showing 2- to 30-fold selectivity for leukemia cells over normal peripheral blood lymphocytes. mdpi.com This selectivity is a critical factor in the development of targeted cancer therapies. The data from these comparative studies are essential for understanding the structure-activity relationships (SAR) that govern the anticancer potential of these quinoline derivatives.
Table 1: Comparative Antiproliferative Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| Quinoline-cinnamide hybrid 6e | HepG2 (Liver) | IC50 | 2.46 nih.gov |
| Quinolone acylated arabinose hydrazone 8 | HCT-116 (Colon) | IC50 | 23.5 ekb.eg |
| 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea (5j) | HeLa (Cervix) | GI50 | 35.1 researchgate.net |
| 1-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)-3-(4-methoxylphenyl)urea (5j) | MDA-MB-435 (Melanoma) | GI50 | 60.4 researchgate.net |
| Bis-quinoline 2b | U937 (Leukemia) | IC50 | Not specified, but potent mdpi.com |
| Bis-quinoline 4c | U937 (Leukemia) | IC50 | Not specified, but potent mdpi.com |
| Bis-quinoline 2b | AHH1 (Normal Lymphocyte) | IC50 | 3.3 mdpi.com |
| Bis-quinoline 4c | AHH1 (Normal Lymphocyte) | IC50 | 9.6 mdpi.com |
Interaction with Biological Macromolecules
The quinoline scaffold is a well-established DNA intercalator, a feature central to the mechanism of action for many anticancer agents. researchgate.net Derivatives of this compound are investigated for their ability to interact with DNA, which can lead to the inhibition of crucial cellular processes like replication and transcription, ultimately causing cell death. The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix. researchgate.net
The reaction between an aldehyde and the primary amine of a lysine (B10760008) residue typically forms a Schiff base (an imine). epa.gov While this initial adduct can be reversible, it can also lead to more stable, irreversible modifications. escholarship.org Such covalent binding has been explored as a strategy to develop potent and selective small-molecule inhibitors for various protein targets. escholarship.org For example, aldehyde-containing fragments have been shown to efficiently form imine adducts with lysine residues at physiological pH. escholarship.org This mechanism of "suicide inhibition," where an inhibitor forms a permanent covalent bond with its target enzyme, can lead to a prolonged and potent pharmacological effect. youtube.com The ability of quinoline-acetaldehyde derivatives to covalently modify key proteins involved in cancer cell survival represents a significant area of therapeutic interest.
Broader Pharmacological Spectrum of Quinoline-Acetaldehyde Derivatives
The quinoline core is the foundational structure for some of the most important antimalarial drugs in history, including quinine (B1679958) and chloroquine (B1663885). nih.govraco.cat Consequently, derivatives of this compound are actively investigated for their potential to combat malaria, a disease caused by parasites of the Plasmodium genus. The emergence of drug-resistant parasite strains necessitates a continuous effort to develop new antimalarial agents. nih.gov
Numerous studies have synthesized and evaluated novel quinoline derivatives against Plasmodium falciparum, the species responsible for the most severe form of malaria. nih.gov The antimalarial activity is often assessed in vitro by determining the IC50 value against both chloroquine-sensitive and chloroquine-resistant strains. raco.cat For example, certain pyrazole-quinoline derivatives have shown excellent in vitro activity against P. falciparum, with IC50 values comparable to the standard drug chloroquine. nih.gov The mechanism of action for many quinoline-based antimalarials is thought to involve the inhibition of heme detoxification in the parasite's food vacuole, leading to a toxic buildup of free heme that kills the parasite. nih.gov The molecular hybridization of the quinoline scaffold with other pharmacophores is a common strategy to enhance potency and overcome resistance mechanisms. nih.govmdpi.com
Table 2: Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative Class | P. falciparum Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 10 (Quinoline conjugate) | Not specified | IC50 | 0.033 µM | nih.gov |
| Chloroquine (Reference) | Not specified | IC50 | 0.172 µM | nih.gov |
| Compound 46 (Pyrazole-quinoline) | Not specified | IC50 | 0.036 µg/mL | nih.gov |
| Chloroquine (Reference) | Not specified | IC50 | 0.020 µg/mL | nih.gov |
| Compound 4b, 4g, 4i, 12 (Dihydropyrimidines) | Not specified | IC50 Range | 0.014–5.87 µg/mL | nih.gov |
| Compound 56 (1,2,3-triazol-1-yl quinoline) | W2 (CQ-Resistant) | IC50 | 1.4 µM | mdpi.com |
| Compound 32 (Quinoline–pyrimidine hybrid) | D10 (CQ-Sensitive) | IC50 | 0.070 µM | raco.cat |
| Compound 32 (Quinoline–pyrimidine hybrid) | Dd2 (CQ-Resistant) | IC50 | 0.157 µM | raco.cat |
Antifungal and Antiviral Properties
The versatile structure of the quinoline nucleus allows for the development of derivatives with significant activity against various fungal and viral pathogens. nih.govnih.gov
Antifungal Activity: Quinoline derivatives have been recognized for their antifungal properties for many years, with compounds like 8-hydroxyquinoline (B1678124) being a well-known example. bohrium.com Research has shown that specific structural modifications to the quinoline ring can yield potent antifungal agents. For instance, a series of quinoline derivatives were synthesized and tested for their in vitro antifungal activity, with some compounds showing efficacy comparable to or greater than the standard drug fluconazole (B54011). nih.gov Notably, compounds such as 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol demonstrated significant activity. nih.gov The synthetic adaptability of the quinoline scaffold allows for modifications at various positions (such as C-2, C-4, and C-6), leading to derivatives with selective action against different fungal species, including yeasts and filamentous fungi. nih.gov Some synthesized 2-chloroquinoline (B121035) derivatives have also displayed moderate to good antifungal activity.
Antiviral Activity: The quinoline scaffold is a promising framework for the development of novel antiviral drugs. nih.gov Derivatives have shown activity against a range of viruses, including Dengue virus, Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV). nih.govnih.gov Two novel quinoline derivatives demonstrated a dose-dependent inhibition of Dengue virus serotype 2 (DENV2) by impairing the accumulation of the viral envelope glycoprotein (B1211001) in infected cells. nih.govbohrium.com These compounds appear to act during the early stages of infection without direct virucidal activity. nih.gov Furthermore, certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were found to reduce ZIKV RNA production, with activity similar to the known antimalarial drug mefloquine. nih.gov In the context of HIV, quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block the conversion of viral RNA to DNA. nih.gov
| Derivative Class | Target Organism | Observed Effect |
| 8-Hydroxyquinoline Schiff bases | Fungi (e.g., Candida) | Inhibition of fungal growth, comparable to fluconazole nih.gov |
| Modified 2,4,6-substituted quinolines | Yeasts and Dermatophytes | Selective antifungal action nih.gov |
| Novel quinoline derivatives | Dengue virus serotype 2 (DENV2) | Dose-dependent inhibition of viral replication nih.govbohrium.com |
| 2,8-bis(trifluoromethyl)quinolines | Zika virus (ZIKV) | Reduction of viral RNA production nih.gov |
| Pyrazoline/pyrimidine-containing quinolines | Human Immunodeficiency Virus (HIV-1) | Inhibition of reverse transcriptase nih.gov |
Anti-Inflammatory and Immunomodulatory Effects
Inflammation is a complex biological response, and its dysregulation can lead to chronic diseases. researchgate.net Quinoline derivatives have emerged as a class of compounds with significant anti-inflammatory and immunomodulatory potential. nih.govnih.gov
Certain quinoline derivatives have been shown to exert anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines. researchgate.net For example, studies on 2-substituted 3-arylquinoline derivatives in lipopolysaccharide (LPS)-activated macrophages demonstrated a significant decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net This immunomodulatory activity, characterized by the reduction of key inflammatory mediators, has also been observed in other quinoline derivatives, including pyranoquinolines and triazole-quinolines. researchgate.net Further studies have evaluated various quinoline-related carboxylic acids for their anti-inflammatory properties. Selected compounds, such as quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, showed impressive anti-inflammatory effects in LPS-induced RAW264.7 macrophages, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without causing cytotoxicity. nih.gov The mechanism for some aldehyde derivatives involves influencing inflammatory mediator release; for instance, cinnamaldehyde (B126680) has been noted for its anti-inflammatory and immunomodulatory effects. mdpi.comresearchgate.net
| Derivative Class | Model System | Key Findings |
| 2-Substituted 3-arylquinolines | LPS-activated murine macrophages (J774A.1) | Significant decrease in the secretion of pro-inflammatory cytokines TNF-α and IL-6 researchgate.net |
| Quinoline-4-carboxylic acid | LPS-induced murine macrophages (RAW264.7) | Appreciable anti-inflammatory affinity without related cytotoxicity nih.gov |
| Quinoline-3-carboxylic acid | LPS-induced murine macrophages (RAW264.7) | Appreciable anti-inflammatory affinity without related cytotoxicity nih.gov |
| Cinnamaldehyde | Macrophage cell lines | Stimulation of IL-8 and TNF-α release at certain concentrations researchgate.net |
Neuroprotective and Cardioprotective Activities
The therapeutic potential of quinoline derivatives extends to the protection of vital organ systems, with research highlighting their neuroprotective and cardioprotective capabilities.
Neuroprotective Activities: Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govnih.govnih.gov Quinoline derivatives are being investigated as multifunctional agents to combat these conditions. nih.gov Their proposed neuroprotective mechanisms include antioxidant activity and the inhibition of key enzymes involved in neurodegeneration. Based on molecular docking simulations, certain quinoline derivatives are predicted to act as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.gov By inhibiting these enzymes, these compounds could help preserve neurotransmitter levels and reduce oxidative stress in the brain. Some aldehyde-reducing compounds have also shown neuroprotective effects by suppressing neuroinflammation and normalizing the activation of microglia and astrocytes in animal models. nih.gov
Cardioprotective Activities: Certain anticancer treatments, such as doxorubicin (B1662922) (DOX), are known to cause cardiotoxicity, partly through increased oxidative stress and apoptosis in cardiomyocytes. nih.govacs.org Novel quinoline and dihydroquinoline derivatives have been synthesized and evaluated for their ability to mitigate these effects. nih.govnih.gov In studies using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes, specific embelin-quinoline derivatives attenuated the toxic effects of DOX. nih.govacs.orgnih.gov The most effective compounds, often featuring a 4-nitrophenyl group on the pyridine (B92270) ring, demonstrated a potential to protect cardiac cells by counteracting oxidative stress and apoptosis pathways. nih.govnih.gov
| Activity | Derivative Class | Proposed Mechanism / Finding |
| Neuroprotective | Rationally designed quinoline derivatives | Predicted inhibition of COMT, AChE, and MAO-B enzymes; antioxidant properties nih.gov |
| Cardioprotective | Quinoline-embelin derivatives | Attenuation of doxorubicin-induced cardiotoxicity nih.govnih.gov |
| Cardioprotective | Dihydroquinoline-embelin derivatives | Reduction of oxidative stress and apoptosis in cardiomyocytes nih.govacs.org |
Advanced Mechanistic Studies at a Molecular Level
To fully harness the therapeutic potential of this compound and its derivatives, it is essential to understand their interactions at the molecular level, including identifying their biological targets and the signaling pathways they modulate.
Identification and Validation of Specific Biological Targets
The diverse pharmacological effects of quinoline derivatives are a result of their interaction with various specific biological targets. The mechanism of action often depends on the specific derivative and the pathological context.
For their antimicrobial effects, quinolines are known to target enzymes essential for microbial replication. The antibacterial action of quinolones involves the inhibition of DNA gyrase and topoisomerase IV, which are vital for bacterial DNA supercoiling and separation. neliti.com In the case of malaria, quinoline-containing drugs like chloroquine are thought to interfere with the parasite's detoxification of heme. They accumulate in the parasite's acidic food vacuole and inhibit the polymerization of heme into hemozoin, leading to a buildup of toxic heme that kills the parasite. nih.govhuji.ac.il
Functional proteomics approaches have been employed to identify novel protein targets of quinoline drugs in human cells. Using affinity chromatography, aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) were identified as selective targets of quinolines in human red blood cells. drugbank.com More recent studies have focused on designing specific quinoline-based inhibitors for ALDH1A1, an enzyme overexpressed in certain cancers, confirming this protein as a valid target. acs.org For antileishmanial activity, quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of Leishmania donovani Methionine aminopeptidase (B13392206) 1 (LdMetAP1), competing with the substrate for binding to the enzyme's active site. nih.gov
| Derivative Class | Biological Target | Associated Activity |
| Quinolones | DNA gyrase, Topoisomerase IV | Antibacterial neliti.com |
| Chloroquine (quinoline antimalarial) | Heme polymerization | Antimalarial nih.govhuji.ac.il |
| Various quinoline drugs | Aldehyde dehydrogenase 1 (ALDH1), Quinone reductase 2 (QR2) | General pharmacology drugbank.com |
| Quinoline-based analogs | Aldehyde dehydrogenase 1A1 (ALDH1A1) | Anticancer acs.org |
| Quinoline-carbaldehyde derivatives | Leishmania donovani Methionine aminopeptidase 1 (LdMetAP1) | Antileishmanial nih.gov |
Modulation of Key Signal Transduction Pathways
The biological effects of quinoline derivatives are often mediated by their ability to modulate critical intracellular signal transduction pathways. By interfering with these pathways, they can influence cellular processes such as inflammation, apoptosis, and proliferation.
One of the key anti-inflammatory mechanisms of some quinoline derivatives involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including cytokines and chemokines. Embelin, a natural benzoquinone whose derivatives include quinoline hybrids, has been shown to block the NF-κB signaling pathway, which likely contributes to the anti-inflammatory effects observed with these compounds. nih.gov
The cardioprotective effects of certain quinoline-embelin derivatives are linked to their ability to counteract pathways related to oxidative stress and apoptosis induced by cardiotoxic agents. nih.govacs.orgnih.gov Doxorubicin-induced cardiotoxicity is driven by an increase in reactive oxygen species (ROS) and the activation of apoptotic cascades in myocardial cells. nih.gov The protective quinoline derivatives appear to mitigate this damage by interfering with these specific pathways, thereby preserving cardiomyocyte viability. nih.govnih.gov While the precise upstream and downstream effectors are still under investigation, the modulation of these stress and death pathways is a key aspect of their mechanism of action.
| Modulated Pathway | Effect of Quinoline Derivative | Resulting Biological Outcome |
| NF-κB Signaling Pathway | Inhibition | Reduction of pro-inflammatory gene expression, leading to anti-inflammatory effects nih.gov |
| Oxidative Stress Pathways | Attenuation | Decreased cellular damage from reactive oxygen species, contributing to cardioprotection nih.govnih.gov |
| Apoptosis Pathways | Inhibition | Prevention of programmed cell death in cardiomyocytes, leading to cardioprotection nih.govnih.gov |
Future Directions and Emerging Research Perspectives
Development of Next-Generation Sustainable Synthetic Routes
Currently, specific research on sustainable or "green" synthetic routes for 2-(Quinolin-8-YL)acetaldehyde is not available in published literature. However, the field of quinoline (B57606) synthesis has seen significant advancements toward environmental sustainability. ijpsjournal.comacs.orgnih.gov Future research could focus on adapting these green methodologies for the production of this compound.
Potential sustainable approaches could include:
Catalyst-Free Methods: Exploring the use of energy-efficient techniques such as microwave or ultrasound-assisted synthesis to drive the reaction without the need for potentially toxic metal catalysts. ijpsjournal.comtandfonline.com
Environmentally Benign Catalysts: Investigating the use of renewable and biodegradable catalysts, such as formic acid, which has been shown to be effective in the synthesis of other quinoline derivatives. ijpsjournal.com
Acceptorless Dehydrogenative Coupling (ADC): Applying modern ADC strategies, which utilize readily available starting materials like biomass-derived alcohols and amines, to construct the quinoline core in a more atom-economical fashion. rsc.org
Solvent-Free Reactions: Developing protocols that proceed in neat conditions, thereby reducing the use of hazardous organic solvents and minimizing chemical waste. acs.org
Exploration of Undiscovered Chemical Transformations and Reactivities
The specific chemical reactivity of this compound remains largely unexplored in academic and industrial research. The compound possesses two key reactive sites: the quinoline ring system and the acetaldehyde (B116499) side chain. Future studies could delve into its unique chemical behaviors.
Prospective research areas include:
Reactions at the Aldehyde Group: The aldehyde functionality is a versatile handle for numerous chemical transformations. Research could investigate its participation in condensations (e.g., Knoevenagel, aldol), reductive aminations, and multicomponent reactions to build more complex molecular architectures. The Friedländer synthesis, a classic method for preparing quinolines, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, highlighting the utility of such functional groups in building heterocyclic systems. pharmaguideline.comresearchgate.net
Transformations of the Quinoline Nucleus: The quinoline ring itself can undergo various reactions. While the pyridine (B92270) ring is relatively resistant to oxidation, the benzene (B151609) portion can be oxidized under strong conditions. orientjchem.org Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. pharmaguideline.comorientjchem.org The influence of the 8-acetaldehyde substituent on the regioselectivity of these reactions would be a valuable area of study.
Atroposelective Reactions: Given its substitution at the 8-position, derivatives of this compound could potentially exhibit axial chirality. Research into the dynamic kinetic resolution of related 2-(quinolin-8-yl)benzaldehydes has been reported, suggesting that atroposelective transformations could be a fruitful area of investigation for this compound as well. researchgate.net
Expansion of Applications in Drug Discovery for Emerging Diseases
There is no specific research linking this compound to applications in drug discovery for emerging diseases. However, the quinoline scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. orientjchem.orgnih.govresearchgate.net Quinoline derivatives have been investigated for their potential as antibacterial, antiviral, anticancer, and antimalarial agents. researchgate.netnih.govcrimsonpublishers.comnih.gov
Future therapeutic research on this compound could target:
Antiviral Applications: Quinolone and quinoline derivatives have garnered interest for their potential to treat various life-threatening epidemics by inhibiting viral entry into host cells and ceasing replication. nih.gov
Anticancer Therapies: The quinoline nucleus is a key component in several anticancer agents. nih.govresearchgate.net Research could explore the cytotoxicity of this compound and its derivatives against various cancer cell lines.
Neuroprotective Agents: Derivatives of quinoline have been studied for their antioxidant properties and potential benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov
Synergistic Integration of Computational and Experimental Methodologies
Specific computational studies on this compound are not found in the current literature. The integration of computational chemistry with experimental synthesis and testing is a powerful paradigm in modern chemical research. nih.govresearchgate.net
A synergistic approach for investigating this compound could involve:
Predicting Reactivity and Selectivity: Computational studies, such as density functional theory (DFT), can be used to calculate electrostatic potentials and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack, thus guiding experimental design for chemical transformations. nih.govresearchgate.net
Virtual Screening for Biological Activity: Molecular docking simulations can be employed to screen this compound and its virtual derivatives against the active sites of known drug targets, helping to prioritize compounds for synthesis and biological evaluation. nih.gov
Rationalizing Spectroscopic Data: Computational methods can aid in the interpretation of experimental data, such as NMR and electronic absorption spectra, to confirm molecular structures and understand electronic properties. nih.gov
High-Throughput Screening and Combinatorial Chemistry for Novel Derivative Libraries
There is no evidence of this compound being used as a scaffold in high-throughput screening (HTS) or combinatorial chemistry efforts. These technologies are foundational to modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of compounds to identify new "hit" molecules. researchgate.netmanuscriptpoint.comnih.govmdpi.com
Future research could leverage this compound in this context by:
Developing a Combinatorial Library: The aldehyde group serves as an excellent anchor point for combinatorial synthesis. By reacting the parent aldehyde with a diverse set of building blocks (e.g., amines, hydrazines, active methylene compounds) in a parallel or split-and-pool fashion, a large library of derivatives can be generated. nih.govacs.org
High-Throughput Biological Screening: This newly synthesized library could then be subjected to HTS against a panel of biological targets, such as enzymes or cellular assays relevant to emerging diseases, to identify derivatives with promising activity. mdpi.comresearchgate.net The use of microdroplet reactions combined with mass spectrometry offers a method for rapidly screening and optimizing reaction conditions for library synthesis. frontiersin.orgnih.gov
Potential for Bioconjugation and Probe Development
The potential of this compound specifically for bioconjugation or as a fluorescent probe has not been investigated. However, the quinoline core is a well-known fluorophore, and numerous quinoline-based fluorescent probes have been developed for detecting metal ions and for bio-imaging applications. crimsonpublishers.comacs.orgrsc.orgacs.orgnih.gov
Future directions in this area could include:
Development of Fluorescent Probes: The intrinsic fluorescence of the quinoline moiety could be modulated by chemical reactions at the acetaldehyde group. For example, conjugation with specific recognition moieties could lead to "turn-on" or "turn-off" fluorescent sensors for particular analytes or biological events. Quinoline derivatives are widely used for detecting metal ions and for imaging cells and tissues due to their favorable photophysical properties and biocompatibility. acs.orgnih.gov
Bioconjugation Applications: The aldehyde group can be used for bioconjugation, for instance, by reacting with aminooxy or hydrazine (B178648) groups on biomolecules to form stable oxime or hydrazone linkages. This could allow for the attachment of the quinoline scaffold to proteins or other biological macromolecules, potentially for imaging or therapeutic delivery purposes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(quinolin-8-yl)acetaldehyde, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts alkylation or condensation reactions between quinoline derivatives and acetaldehyde precursors. Reaction optimization involves adjusting catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity (e.g., dichloromethane or DMF). Post-synthesis purification employs silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20:80) to isolate the product .
- Key Parameters : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR data identify characteristic peaks (e.g., aldehyde proton at ~9.8–10.2 ppm and quinoline aromatic protons at 7.5–8.8 ppm) .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H⁺] calculated for C₁₁H₁₀N₂O: 191.0814) .
- IR Spectroscopy : Detect aldehyde C=O stretching vibrations (~1720 cm⁻¹) and quinoline ring vibrations (~1600 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- First Aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate with saline for ≥15 minutes .
Advanced Research Questions
Q. How does the tautomeric behavior of this compound influence its reactivity in coordination chemistry?
- Mechanistic Insight : The compound may exhibit keto-enol tautomerism, with the enol form stabilizing metal complexes via chelation. Study this using:
- UV-Vis Spectroscopy : Track tautomeric shifts via absorption bands (e.g., 300–400 nm).
- DFT Calculations : Model energy barriers between tautomers to predict dominant forms under specific conditions (e.g., solvent polarity, pH) .
Q. What role do substituents (e.g., fluorine, methyl groups) play in modulating the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) :
- Fluorine Substitution : Enhances binding affinity to enzymes (e.g., oxidoreductases) due to electronegativity and steric effects. Compare fluorinated analogs using kinetic assays (e.g., IC₅₀ measurements) .
- Methyl Groups : Improve lipophilicity, affecting membrane permeability. Assess via logP calculations and cellular uptake studies .
Q. How can computational methods predict the interaction of this compound with biological targets?
- In Silico Approaches :
- Molecular Docking : Use AutoDock Vina to simulate binding to quinoline-binding pockets (e.g., cytochrome P450 enzymes).
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Q. What analytical challenges arise in quantifying trace amounts of this compound in complex matrices?
- Method Development :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection (e.g., transition m/z 191→148).
- Derivatization : Use hydrazine reagents to stabilize the aldehyde group, improving chromatographic resolution .
Q. How do structural analogs of this compound compare in catalytic applications (e.g., asymmetric synthesis)?
- Comparative Studies :
- Catalytic Activity : Test derivatives as ligands in transition-metal-catalyzed reactions (e.g., Pd-catalyzed cross-coupling). Measure enantiomeric excess (ee) via chiral HPLC.
- Electronic Effects : Replace the quinoline moiety with isoquinoline or pyridine rings to assess π-backbonding contributions .
Data Contradiction Analysis
- Discrepancies in Tautomer Stability : Some studies suggest proton transfer dominates tautomerism , while others propose solvent-driven equilibrium. Resolve this by repeating experiments in deuterated solvents and analyzing ¹H NMR peak splitting .
- Conflicting SAR Data : Fluorine’s electron-withdrawing effect may reduce activity in some enzymes but enhance it in others. Systematically vary substituent positions and test across multiple biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
